3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Description
Properties
IUPAC Name |
3,4-dichloro-5-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O4S/c8-4-1-3(7(11)12)2-5(6(4)9)15(10,13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMACKMPNYCQJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596792 | |
| Record name | 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151104-67-5 | |
| Record name | 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid (CAS 151104-67-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid, a halogenated aromatic sulfonyl chloride. The content herein is structured to deliver not just data, but actionable insights, grounded in established chemical principles. This document navigates the compound's physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its role as a chemical intermediate in synthetic chemistry and drug discovery.
Introduction and Strategic Context
This compound, with the CAS number 151104-67-5, is a bifunctional organic molecule. It belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. The strategic importance of this molecule lies in its dual reactivity: the carboxylic acid group and the highly reactive chlorosulfonyl group. This allows for sequential, regioselective modifications, making it a valuable building block for more complex molecular architectures.
It is critical to distinguish this compound from its more widely documented isomer, 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid (CAS 3740-18-9). While structurally similar, the different substitution pattern on the aromatic ring can lead to variations in reactivity, physicochemical properties, and ultimately, the biological activity of its derivatives. Much of the readily available literature, particularly concerning the synthesis of the diuretic drug furosemide, pertains to the 2,4-dichloro isomer.[1][2] This guide will focus on the known properties of the 3,4-dichloro isomer and its theoretical reactivity based on fundamental chemical principles.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 151104-67-5 | [3][4][5] |
| Molecular Formula | C₇H₃Cl₃O₄S | [3][4][6] |
| Molecular Weight | 289.52 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 461.8°C at 760 mmHg (Predicted) | [5] |
| Storage Temperature | 2-8°C | [5] |
| SMILES | O=C(O)C1=CC(S(=O)(Cl)=O)=C(Cl)C(Cl)=C1 | [5] |
| InChIKey | IMACKMPNYCQJNE-UHFFFAOYSA-N | [3][5] |
Synthesis and Purification
While specific, detailed industrial synthesis protocols for this compound are not as prevalent in the literature as for its 2,4-dichloro isomer, a plausible synthetic route can be conceptualized based on established electrophilic aromatic substitution reactions. The most probable starting material is 3,4-Dichlorobenzoic acid.
Proposed Synthesis Pathway: Chlorosulfonation
The introduction of the chlorosulfonyl group onto the 3,4-dichlorobenzoic acid backbone is achieved via chlorosulfonation, typically using chlorosulfonic acid (ClSO₃H).
Caption: Proposed synthesis via chlorosulfonation.
Causality of Experimental Choices:
-
Reagent: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent, ideal for introducing the -SO₂Cl group onto an activated or moderately deactivated aromatic ring.
-
Reaction Conditions: Such reactions are typically conducted at elevated temperatures to overcome the activation energy barrier for the substitution on a deactivated ring system (deactivated by the two chlorine atoms and the carboxylic acid group).[7]
-
Regiochemistry: The directing effects of the substituents on the starting material are crucial. The carboxylic acid group is a meta-director, while the chlorine atoms are ortho-, para-directors. For 3,4-dichlorobenzoic acid, the positions ortho and para to the chlorine atoms are positions 2, 5, and 6. The position meta to the carboxylic acid is position 5. Therefore, the directing effects of all three substituents converge to favor substitution at the 5-position, leading to the desired product.
General Experimental Protocol (Hypothetical)
This protocol is a generalized representation and should be optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber (to neutralize HCl gas by-product).
-
Reagent Charging: Charge an excess of chlorosulfonic acid into the reaction flask and begin stirring.
-
Substrate Addition: Slowly add solid 3,4-dichlorobenzoic acid portion-wise to the stirred chlorosulfonic acid, maintaining the temperature within a specified range (e.g., 60-80°C) to control the reaction rate and minimize side reactions.
-
Reaction: After the addition is complete, the reaction mixture is typically heated to a higher temperature (e.g., 100-140°C) for several hours to drive the reaction to completion.[7]
-
Work-up: Cool the reaction mixture to room temperature and then carefully quench it by pouring it onto crushed ice. This will precipitate the solid product and decompose the excess chlorosulfonic acid.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.
Purification and Quality Control
Purity is paramount for subsequent applications. The primary impurity of concern would be the starting material and any isomeric products.
-
Recrystallization: A standard method for purifying the solid product.
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially after derivatization of the carboxylic acid to a more volatile ester.[8]
Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the differential reactivity of its two functional groups.
Caption: Reactivity of functional groups.
Reactions of the Chlorosulfonyl Group
The sulfonyl chloride is a highly electrophilic functional group and is susceptible to nucleophilic attack. This is the most common reaction pathway for this class of compounds.[9]
-
Formation of Sulfonamides: This is a cornerstone reaction in medicinal chemistry. The reaction with primary or secondary amines yields sulfonamides. This reaction is typically rapid and high-yielding. The resulting sulfonamide linkage is stable and can be crucial for biological activity.
-
Formation of Sulfonate Esters: Reaction with alcohols in the presence of a base will yield sulfonate esters.
-
Hydrolysis: The chlorosulfonyl group is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. This is often an undesirable side reaction and care should be taken to use anhydrous conditions when performing reactions at this site.
Reactions of the Carboxylic Acid Group
The carboxylic acid group is less reactive than the chlorosulfonyl group. Standard carboxylic acid chemistry can be employed, often after the sulfonyl chloride has been reacted.
-
Esterification: The carboxylic acid can be converted to an ester under acidic conditions with an alcohol.
-
Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., by forming an acyl chloride with thionyl chloride) and then reacting with an amine.
The ability to perform sequential reactions on the two functional groups makes this compound a versatile scaffold for building a library of compounds for screening in drug discovery programs.
Applications in Research and Drug Development
While the direct applications of this compound are not as well-defined as its 2,4-dichloro isomer, its structural features suggest its primary utility as an intermediate in the synthesis of:
-
Novel Sulfonamides: As a building block for creating new chemical entities containing the sulfonamide functional group. Sulfonamides are a well-established class of therapeutic agents with a wide range of biological activities.
-
Molecular Probes: The reactivity of the sulfonyl chloride group allows for its use in conjugating the dichlorobenzoic acid moiety to proteins or other biomolecules for use as molecular probes.
-
Agrochemicals: Benzoic acid derivatives are also used in the development of new herbicides and pesticides.
One vendor lists this compound as "Furosemide Impurity 67", which suggests it may arise as a byproduct in the synthesis of furosemide if the starting material contains 3,4-dichlorobenzoic acid as an impurity.[3]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: It is classified as toxic if swallowed (H301) and causes severe skin burns and eye damage (H314).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. It is recommended to store at 2-8°C for long-term stability.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.
Conclusion
This compound (CAS 151104-67-5) is a valuable, albeit less-studied, chemical intermediate. Its dual functionality provides a platform for the synthesis of a variety of more complex molecules. While it is often overshadowed by its 2,4-dichloro isomer, a thorough understanding of its properties and reactivity, as outlined in this guide, can empower researchers to explore its potential in novel synthetic pathways and drug discovery initiatives. Careful attention to safety and handling is paramount when working with this reactive compound.
References
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-
PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved January 21, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Total Synthesis of Furosemide.
- Google Patents. (n.d.). Process for the preparation of furosemide.
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physicochemical properties of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties, reactivity, and applications of this compound (CAS No. 151104-67-5). As a halogenated aromatic sulfonyl chloride, this compound is a highly reactive and versatile chemical intermediate. Its significance is primarily rooted in its utility as a building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents. The presence of three distinct functional groups—a carboxylic acid, a sulfonyl chloride, and two chlorine atoms on the aromatic ring—imparts a unique chemical character that is of considerable interest to researchers in drug discovery and medicinal chemistry. This document details its chemical identity, structural features, key physicochemical parameters, spectroscopic signatures, and its strategic application in the synthesis of complex molecules, such as sulfonamides.
Introduction: A Versatile Scaffold for Drug Discovery
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents.[1][2] The ability to modify the benzoic acid backbone allows for the precise tuning of a molecule's steric and electronic properties, which directly influences its pharmacokinetic profile and biological activity.[1] this compound exemplifies a strategically functionalized derivative designed for facile chemical elaboration.
The core utility of this molecule stems from the high reactivity of the sulfonyl chloride (-SO₂Cl) group.[1] This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[3] The sulfonamide moiety is a cornerstone in drug design, present in numerous antibacterial, antiviral, antidiabetic, and anticancer drugs.[4] Therefore, understanding the is paramount for its effective and safe utilization in the synthesis of next-generation therapeutics.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. The primary identifiers and structural representation for this compound are provided below.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 151104-67-5 | [5] |
| Molecular Formula | C₇H₃Cl₃O₄S | [5] |
| Molecular Weight | 289.52 g/mol | [5] |
| InChI Key | IMACKMPNYCQJNE-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O | [5] |
| Synonyms | Benzoic acid, 3,4-dichloro-5-(chlorosulfonyl)- | [5] |
Note: This compound is an isomer of the more commonly referenced 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid (CAS No. 3740-18-9), which is a key intermediate in the synthesis of the diuretic drug furosemide.[1][6]
Molecular Structure
The two-dimensional structure of the molecule highlights the spatial relationship between the functional groups on the benzene ring.
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties dictate the compound's behavior in various chemical and biological systems, influencing its solubility, stability, and reactivity.
Summary of Properties
The following table summarizes key computed and experimental physicochemical data.
| Property | Value | Remarks / Source |
| Appearance | Off-white to white solid | Inferred from related compounds.[7] |
| Vapour Pressure | 2.53 x 10⁻⁹ mmHg at 25°C | [5] |
| Water Solubility | Insoluble / Low | The sulfonyl chloride group reacts with water (hydrolysis). The related sulfonamide is insoluble.[7] |
| Solubility (Organic) | Soluble in polar organic solvents | Expected behavior for this class of compounds.[1] |
| XLogP3-AA | 2.7 | A measure of lipophilicity.[6] |
| Topological Polar Surface Area | 79.8 Ų | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Hydrogen Bond Donors | 1 (from -COOH) | [6] |
| Rotatable Bond Count | 2 | [5] |
Reactivity and Stability
-
Reactivity : The chemistry of this molecule is dominated by the highly electrophilic sulfur atom in the sulfonyl chloride group.[1] It is highly susceptible to nucleophilic attack, making it an excellent substrate for reactions with amines, alcohols, and other nucleophiles. The electron-withdrawing effects of the two chlorine atoms on the benzene ring further enhance the reactivity of this group. The carboxylic acid group can undergo standard reactions such as esterification or conversion to an acid chloride, though conditions must be chosen carefully to avoid side reactions with the sulfonyl chloride moiety.
-
Stability : The compound is moderately stable under anhydrous conditions and should be stored in a dry, cool, and well-ventilated place.[7] It is sensitive to moisture, as the sulfonyl chloride group will hydrolyze to the corresponding sulfonic acid. It is incompatible with strong oxidizing agents and strong bases.[7]
Synthesis and Characterization
General Synthetic Approach
While specific procedures for 151104-67-5 are not detailed in the provided literature, a general and logical synthetic route involves the direct sulfonation of the corresponding dichlorobenzoic acid. The synthesis typically involves reacting 3,4-dichlorobenzoic acid with an excess of chlorosulfonic acid, often with a catalyst such as sulfuric acid, at an elevated temperature.[8][9]
Caption: General synthetic route to the target compound.
Upon completion, the reaction mixture is carefully quenched on ice, causing the product to precipitate.[8] The solid is then filtered, washed to remove residual acids, and dried. Purification is typically achieved via recrystallization from an appropriate solvent system.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of modern analytical techniques is employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms. Predicted NMR data for this compound are available.[5][10]
-
Mass Spectrometry (MS) : MS provides the exact mass of the molecule and characteristic fragmentation patterns, confirming the molecular weight and elemental composition.[10] GC-MS is a common technique used for related isomers.[6]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as the C=O stretch of the carboxylic acid, the O-H band, and the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonyl chloride group.[10]
-
Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the compound and identifying any potential impurities or isomers.[10][11]
Applications in Drug Development and Medicinal Chemistry
The primary value of this compound lies in its role as a reactive intermediate for building more complex molecules.[1] The sulfonyl chloride group is a versatile handle for late-stage functionalization, allowing for the rapid synthesis of a library of derivatives for biological screening.[3][12]
Caption: Workflow for utilizing the compound in drug discovery.
By reacting the sulfonyl chloride with various amines (R-NH₂), a diverse range of sulfonamides can be synthesized. This strategy is central to medicinal chemistry for several reasons:
-
Bioisosteric Replacement : The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, helping to maintain or improve biological activity.[13]
-
Modulation of Properties : Introducing a sulfonamide moiety can significantly alter a molecule's solubility, polarity, and metabolic stability, improving its overall pharmacokinetic profile.[13]
-
Enhanced Target Binding : The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially forming strong interactions with amino acid residues in the active site of a target protein, thereby increasing binding affinity and potency.[13]
Experimental Protocol: Synthesis of a N-Substituted Sulfonamide Derivative
This section provides a representative, self-validating protocol for the reaction of this compound with a primary amine to form a sulfonamide.
Objective: To synthesize N-benzyl-3,4-dichloro-5-carboxybenzenesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the base (TEA or Pyridine, 2.2 eq) followed by the dropwise addition of benzylamine (1.1 eq). The second equivalent of base is crucial to neutralize the HCl byproduct generated during the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine. The washes remove excess amine, base, and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure sulfonamide product.
-
Validation: Confirm the structure and purity of the final product using NMR, MS, and HPLC analysis.
Safety and Handling
-
Hazards : Expected to cause severe skin burns and serious eye damage. May be harmful if swallowed and may cause respiratory irritation.[6]
-
Precautions : Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Keep away from moisture and incompatible materials like strong bases and oxidizing agents.[6][7]
Conclusion
This compound is a valuable chemical intermediate characterized by its high reactivity, which is centered on the electrophilic sulfonyl chloride group. This property makes it an ideal starting material for the synthesis of diverse sulfonamide derivatives, which are a class of compounds with immense importance in pharmaceutical research. A thorough understanding of its physicochemical properties, handling requirements, and chemical behavior is essential for researchers and scientists aiming to leverage this versatile building block in the development of novel and effective drug candidates.
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-
PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
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ResearchGate. (2025). Application of Sulfonyl in Drug Design. Retrieved from [Link]
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Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Retrieved from [Link]
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IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]
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3,4-Dichloro-5-(chlorosulfonyl)benzoic acid molecular structure and formula
An In-Depth Technical Guide to 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a key chemical intermediate. The document details its molecular structure, chemical formula, and physicochemical properties. It further explores its synthesis via electrophilic aromatic substitution, the chemical reactivity of its distinct functional groups, and its potential applications in medicinal chemistry and organic synthesis. This guide is intended for researchers, chemists, and professionals in drug development, offering expert insights into the causality behind its synthesis and reactivity, grounded in authoritative references.
Introduction
This compound, with CAS Number 151104-67-5, is a polysubstituted aromatic compound belonging to the benzoic acid family.[1] Its structure is characterized by a benzoic acid core functionalized with two chloro substituents and a highly reactive chlorosulfonyl moiety. This combination of functional groups, particularly the electrophilic sulfonyl chloride, makes it a valuable and versatile intermediate in the synthesis of more complex molecules. While its specific applications are less documented than its isomers, such as the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid used in the synthesis of the diuretic drug Furosemide, its structural motifs suggest significant potential in the development of novel sulfonamide-based therapeutic agents and specialized chemical reagents.[2] This guide will elucidate the foundational chemistry of this compound, providing the technical basis for its utilization in advanced research and development.
Chemical Identity and Properties
The unique reactivity and physical characteristics of this compound are derived directly from its molecular structure and the interplay of its functional groups.
Molecular Formula and Structure
The molecular formula for this compound is C7H3Cl3O4S .[1][3][4] It consists of a benzene ring substituted with a carboxylic acid group (-COOH), two chlorine atoms (-Cl) at positions 3 and 4, and a chlorosulfonyl group (-SO2Cl) at position 5.
Experimental Protocol (Exemplary)
The following protocol is a representative procedure based on established methods for the chlorosulfonation of dichlorobenzoic acids. [2][5][6] Materials:
-
3,4-Dichlorobenzoic acid
-
Chlorosulfonic acid
-
Crushed ice and water
-
Reaction flask with stirring and temperature control
Procedure:
-
Charging the Reactor: In a clean, dry reaction flask equipped with a stirrer and a dropping funnel, carefully add 3,4-dichlorobenzoic acid.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid dropwise to the stirred starting material, ensuring the temperature is maintained below 20°C. Rationale: This exothermic reaction must be controlled to prevent side reactions and ensure safety.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 60-70°C) for several hours to drive the reaction to completion. The reaction progress can be monitored by techniques like TLC or HPLC.
-
Quenching and Precipitation: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Rationale: Quenching hydrolyzes any remaining chlorosulfonic acid and causes the less soluble product to precipitate out of the aqueous solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water until the washings are neutral to remove residual acids. The crude product can be further purified by recrystallization from an appropriate solvent if necessary.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the high reactivity of the chlorosulfonyl group.
Reactivity of the Chlorosulfonyl Group
The sulfur atom in the -SO2Cl group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles. The most common and synthetically important reaction is its conversion to a sulfonamide.
Nucleophilic Substitution: The compound readily reacts with primary or secondary amines (R-NH2 or R2-NH) to displace the chloride ion and form a stable sulfonamide bond (-SO2-NR2). This reaction is fundamental to the synthesis of a large class of drugs.
Application as a Synthetic Intermediate
While specific industrial applications for the 3,4-dichloro isomer are not as prevalent in public literature, its structure is highly analogous to key intermediates in pharmaceutical manufacturing.
Analogy to Furosemide Synthesis: The isomeric compound, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, is a critical intermediate in the synthesis of Furosemide. [2]In that process, the chlorosulfonyl group is first converted to a sulfonamide via ammonolysis (reaction with ammonia). [2][7]This demonstrates the primary role of this class of molecules: to serve as a scaffold for building sulfonamide-containing active pharmaceutical ingredients. It is highly probable that this compound could be used in a similar fashion to generate novel drug candidates where a different substitution pattern on the aromatic ring is desired for modulating pharmacological activity.
Safety and Handling
As with any reactive chemical, proper safety protocols must be strictly followed when handling this compound.
-
Hazards: The compound is classified as an irritant. [1]Due to the chlorosulfonyl group, it is expected to be corrosive and moisture-sensitive. Contact with water will cause it to hydrolyze, releasing hydrochloric acid (HCl) and the corresponding sulfonic acid, which are also corrosive.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. [8] * Eye Contact: Rinse cautiously with water for several minutes. [8] * Inhalation: Move the person to fresh air. [8] * Ingestion: Rinse mouth with water. Do not induce vomiting. [8] In all cases of exposure, seek immediate medical attention.
-
Conclusion
This compound is a valuable chemical intermediate defined by its specific substitution pattern and the high reactivity of its chlorosulfonyl functional group. While it is a distinct isomer from the more commonly cited Furosemide precursor, it operates on the same principles of chemical reactivity. Its synthesis via chlorosulfonation and its subsequent reaction with nucleophiles to form sulfonamides provide a robust platform for the creation of novel molecules. For researchers and drug development professionals, this compound represents a versatile building block for exploring new chemical space in the ongoing search for advanced therapeutic agents.
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A Comprehensive Technical Guide to the Solubility of 3,4-Dichloro-5-(chlorosulfonyl)benzoic Acid in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 3,4-dichloro-5-(chlorosulfonyl)benzoic acid (CAS No: 151104-67-5), a crucial intermediate in synthetic organic chemistry.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted solubility profile of the compound, explores the underlying chemical principles governing its solubility, and offers detailed experimental protocols for its determination.
Introduction to this compound
This compound is a polyfunctional aromatic compound featuring a carboxylic acid group, two chlorine atoms, and a highly reactive chlorosulfonyl group attached to a benzene ring.[1][3] Its molecular structure (C₇H₃Cl₃O₄S) and the presence of these distinct functional groups make it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies such as crystallization, and developing formulations.
The inherent reactivity of the sulfonyl chloride group, which is a potent electrophile, significantly influences its interaction with different solvents.[4][5] This reactivity, particularly towards protic solvents, must be a key consideration in solvent selection.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the compound is expected to exhibit good solubility in polar aprotic solvents and limited solubility in nonpolar and protic solvents.[6]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale for Prediction & Expert Insights |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are polar enough to solvate the polar functional groups of the molecule without being reactive. They are excellent choices for reactions involving sulfonyl chlorides.[4] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. These aprotic solvents can solvate the molecule effectively. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The polarity of ketones makes them good solvents for a wide range of organic compounds, including those with multiple functional groups. Benzoic acid itself is soluble in acetone.[7][8] |
| Esters | Ethyl Acetate | High | Ethyl acetate is a moderately polar aprotic solvent and is generally a good solvent for compounds of this nature. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble (with caution) | While these are strong solvents, their reactivity, especially at elevated temperatures, can lead to decomposition or side reactions with the highly reactive sulfonyl chloride group.[4] |
| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | Sulfonyl chlorides react with alcohols to form sulfonate esters.[5] Therefore, these are not suitable as inert solvents but can be used as reactants. The solubility of benzoic acid increases with the addition of alcohols to water.[9] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low | As nonpolar solvents, they are poor solvents for the polar carboxylic acid and sulfonyl chloride groups.[4] They are often used as anti-solvents for crystallization. |
| Aqueous | Water | Insoluble (Reactive) | Sulfonyl chlorides are generally insoluble in water and undergo slow hydrolysis to the corresponding sulfonic acid.[4] The presence of the carboxylic acid group may slightly increase aqueous interaction, but overall insolubility is expected. The solubility of benzoic acid in water is low but increases with temperature.[7][8][10] |
Factors Influencing Solubility
The solubility of this compound is a multifactorial property governed by its molecular structure and the physicochemical properties of the solvent.
Molecular Structure and Polarity
The molecule possesses both polar and nonpolar characteristics. The carboxylic acid (-COOH) and chlorosulfonyl (-SO₂Cl) groups are polar and capable of dipole-dipole interactions and, in the case of the carboxylic acid, hydrogen bonding.[7] Conversely, the dichlorinated benzene ring is nonpolar and contributes to van der Waals interactions. A solvent's ability to effectively solvate both these regions dictates the overall solubility.
Hydrogen Bonding
The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding, such as alcohols, will interact strongly with this part of the molecule. However, as noted, this can lead to a chemical reaction with the sulfonyl chloride group. Aprotic polar solvents like acetone can act as hydrogen bond acceptors, contributing to good solubility.
Reactivity of the Chlorosulfonyl Group
The high electrophilicity of the sulfur atom in the chlorosulfonyl group makes it susceptible to nucleophilic attack.[11] Protic solvents, such as water and alcohols, are nucleophilic and will react with the sulfonyl chloride, leading to solvolysis.[12] This is a critical consideration, as the compound will not simply dissolve but will be chemically transformed.
Temperature
For most solid solutes, solubility increases with temperature.[7][13] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. It is crucial to consider the thermal stability of the compound when heating to increase solubility.
Caption: Factors influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
To obtain precise solubility data, the following experimental procedures are recommended.
Qualitative Solubility Assessment
This method provides a rapid determination of solubility in various solvents.
Procedure:
-
Add approximately 20-30 mg of this compound to a small test tube.
-
Add the selected solvent dropwise (e.g., 0.5 mL increments) while vortexing or shaking vigorously after each addition.
-
Continue adding the solvent up to a total volume of 3 mL.
-
Observe and classify the solubility as:
-
Soluble: The solid dissolves completely.
-
Partially Soluble: A portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Sulfonyl chlorides are corrosive and may release HCl upon contact with moisture. Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[4]
Quantitative Solubility Determination (Isothermal Equilibrium Method)
This method determines the thermodynamic equilibrium solubility of the compound at a specific temperature.
Procedure:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials and place them in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solid has settled.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (to prevent undissolved solid from being transferred).
-
Dilute the collected supernatant with a suitable solvent to a concentration within the analytical range.
-
Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).
Caption: Workflow for quantitative solubility determination.
Conclusion
While specific quantitative solubility data for this compound is limited, a comprehensive understanding of its chemical structure and the established behavior of analogous compounds allows for reliable predictions of its solubility profile. It is anticipated to be highly soluble in polar aprotic solvents like dichloromethane, THF, and acetone, while being reactive in protic solvents such as water and alcohols, and poorly soluble in nonpolar hydrocarbon solvents. The provided experimental protocols offer a robust framework for researchers to determine precise solubility data tailored to their specific applications, ensuring the successful design and execution of synthetic and purification processes.
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Chemistry LibreTexts. (2023, October 30). 17.2: Factors That Affect Solubility. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
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ResearchGate. (2018). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from [Link]
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MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Abstract
3,4-Dichloro-5-(chlorosulfonyl)benzoic acid (CAS No: 151104-67-5) is a highly functionalized aromatic compound with significant potential as a building block in pharmaceutical and agrochemical synthesis.[1][2] Its utility is derived from three distinct reactive sites: a carboxylic acid, a sulfonyl chloride, and a dichlorinated benzene ring. The inherent reactivity of the sulfonyl chloride group, in particular, makes this molecule a versatile intermediate for creating diverse libraries of sulfonamides and sulfonate esters.[1][3] Thorough structural confirmation and purity assessment are paramount for its effective use in complex synthetic pathways. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific isomer are not widely published, this document synthesizes data from analogous compounds and first principles to provide a robust predictive framework for researchers.
Introduction: The Structural & Synthetic Context
The precise arrangement of electron-withdrawing groups on the benzene ring of this compound governs its reactivity and its spectroscopic properties. The two chlorine atoms, the carboxylic acid, and the chlorosulfonyl group all strongly deshield the aromatic ring, influencing the chemical environment of the remaining ring protons and carbons. Understanding this electronic landscape is key to interpreting the resulting spectra.
The primary challenge in handling this and similar molecules, such as its 2,4-dichloro isomer, lies in the reactivity of the sulfonyl chloride moiety.[3][4] This group is highly susceptible to nucleophilic attack, especially by water or other protic solvents, which can lead to hydrolysis into the corresponding sulfonic acid.[1] This reactivity necessitates careful selection of solvents and handling conditions during analytical procedures to ensure the integrity of the sample.[3]
This guide is structured to walk researchers through the process of confirming the molecular structure, from the broad functional group identification via IR spectroscopy to the fine-grained atomic connectivity revealed by NMR, and finally, the holistic molecular weight and fragmentation pattern provided by mass spectrometry.
Workflow for Spectroscopic Analysis
The following workflow represents a logical and efficient approach to the complete spectroscopic characterization of a novel or reactive chemical entity like this compound.
Caption: A generalized workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each hydrogen and carbon atom.[3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be simple, showing signals for the two aromatic protons and the single carboxylic acid proton. The strong electron-withdrawing nature of all substituents will shift the aromatic protons significantly downfield.[5]
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Aromatic H-2 | 8.2 - 8.4 | Doublet (d) | 1H | Proton adjacent to COOH | Positioned between two electron-withdrawing groups (COOH and Cl). |
| Aromatic H-6 | 8.0 - 8.2 | Doublet (d) | 1H | Proton adjacent to SO₂Cl | Positioned between two electron-withdrawing groups (SO₂Cl and Cl). |
| Carboxylic Acid H | 11.0 - 14.0 | Singlet (s, broad) | 1H | COOH | Highly deshielded, acidic proton; signal is often broad and may exchange with trace water.[6] |
Note: Predictions are based on additive models and data from similar dichlorinated benzoic acid derivatives. Actual shifts may vary based on solvent and concentration.[5]
The two aromatic protons (H-2 and H-6) are meta to each other, so they are expected to show a small coupling constant (⁴JHH), typically in the range of 2-3 Hz.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insight into the carbon framework. Due to the substitution pattern, seven distinct carbon signals are expected.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Carbonyl C | 164 - 168 | C=O | Typical range for a benzoic acid carbonyl carbon.[7] |
| Aromatic C-5 | 142 - 146 | C-SO₂Cl | Carbon directly attached to the highly electronegative sulfonyl chloride group.[4] |
| Aromatic C-3, C-4 | 136 - 141 | C-Cl | Carbons bearing chlorine atoms are significantly deshielded.[4] |
| Aromatic C-1 | 132 - 136 | C-COOH | Quaternary carbon attached to the carboxylic acid group. |
| Aromatic C-2, C-6 | 128 - 134 | C-H | Aromatic carbons attached to protons. |
Experimental Protocol: NMR Spectroscopy
Given the reactivity of the sulfonyl chloride, the choice of solvent and sample preparation are critical for obtaining a clean spectrum.
-
Solvent Selection: Use a dry, aprotic deuterated solvent to prevent hydrolysis. Chloroform-d (CDCl₃) or acetone-d₆ are suitable choices.[3] DMSO-d₆ can also be used but is more hygroscopic.
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Using a dry syringe or pipette, add ~0.6 mL of the chosen deuterated solvent. c. Cap the NMR tube immediately and gently agitate to dissolve the sample. Mild sonication may be used if necessary.
-
Data Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Acquire a proton-decoupled ¹³C NMR spectrum. c. If assignments are ambiguous, perform 2D NMR experiments such as COSY (to confirm H-H coupling) and HSQC (to correlate protons to their directly attached carbons).
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).[3][8]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for the rapid identification of key functional groups within a molecule.[3][9] The spectrum of this compound will be characterized by strong absorptions corresponding to the sulfonyl chloride and carboxylic acid moieties.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | Very broad band characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[10] |
| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption for the carbonyl group, potentially shifted to a higher frequency by the electron-withdrawing ring. |
| 1370-1410 | S=O asymmetric stretch | Sulfonyl Chloride | Strong, characteristic absorption for the SO₂ group.[9][11][12] |
| 1166-1204 | S=O symmetric stretch | Sulfonyl Chloride | Strong, characteristic absorption for the SO₂ group.[9][11][12] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium intensity bands typical for aromatic ring stretching. |
| 700-900 | C-Cl stretch | Aryl Halide | Absorptions in the fingerprint region corresponding to carbon-chlorine bonds. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet): a. Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. b. Transfer the fine powder to a pellet press. c. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: a. Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. b. Place the KBr pellet in the sample holder of the FT-IR spectrometer. c. Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3] Co-add 16-32 scans to improve the signal-to-noise ratio.[3]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[3] For this compound (C₇H₃Cl₃O₄S), the presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Predicted Mass Spectrum Data
The monoisotopic mass of the compound is 287.88 Da.[13] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
| m/z (Predicted) | Ion | Rationale |
| 288, 290, 292 | [M+H]⁺ | Molecular ion peak cluster in positive ion mode, showing the characteristic isotopic pattern for three chlorine atoms. |
| 287, 289, 291 | [M]⁻ | Molecular ion peak cluster in negative ion mode. |
| 252, 254, 256 | [M-Cl]⁺ | Loss of a chlorine radical from the sulfonyl chloride group is a common initial fragmentation. |
| 243, 245, 247 | [M-COOH]⁺ | Loss of the carboxyl group as a radical. |
| 188, 190 | [M-SO₂Cl]⁺ | Loss of the chlorosulfonyl radical. |
Data sourced from predicted values on PubChemLite.[13]
Predicted Fragmentation Pathway
The most labile bonds are typically cleaved first. For this molecule, the S-Cl bond and the C-S bond are likely points of initial fragmentation following ionization.
Caption: A plausible ESI-MS fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: a. Infuse the sample solution directly or via an HPLC system. b. Acquire spectra in both positive and negative ion modes to maximize information. c. Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and confirm the proposed pathways.
Conclusion
The structural confirmation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a predictive but scientifically grounded framework for researchers to interpret their analytical data. The key spectroscopic markers to anticipate are: two downfield doublets in the ¹H NMR spectrum, strong characteristic IR bands for S=O and C=O stretching between 1150-1750 cm⁻¹, and a distinctive isotopic cluster around m/z 288 in the mass spectrum. Careful, anhydrous handling throughout the analytical process is essential to preserve the integrity of this reactive and valuable synthetic intermediate.
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An In-depth Technical Guide to Dichlorinated Chlorosulfonyl Benzoic Acids: Bridging Theoretical Predictions and Experimental Realities
Abstract
Dichlorinated chlorosulfonyl benzoic acids represent a class of highly versatile chemical intermediates, pivotal in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Their trifunctional nature—possessing a carboxylic acid, a reactive sulfonyl chloride, and a dichlorinated aromatic ring—offers a rich landscape for synthetic manipulation. However, the interplay of these functional groups, especially the influence of positional isomerism on the molecule's properties, creates a significant gap between theoretical predictions and experimental outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding these molecules. We will dissect the theoretical underpinnings of their properties, provide robust, field-tested experimental protocols for their synthesis and characterization, and critically compare the predicted data with experimental observations. The focus is not merely on listing protocols but on explaining the causality behind experimental choices, ensuring a self-validating and logical approach to research.
The Theoretical Landscape: Predicting Molecular Behavior
Before any benchwork is initiated, computational modeling provides invaluable foresight into the properties of dichlorinated chlorosulfonyl benzoic acids. These predictions, while not absolute, are essential for designing efficient experiments and interpreting results. Direct experimental data for many isomers, such as 2,6-dichloro-3-chlorosulfonyl-benzoic acid, is limited in public literature, making these theoretical insights a crucial starting point.[3][4]
Acidity (pKa) Prediction: The Key to Physicochemical Profile
The acid dissociation constant (pKa) is a master variable that governs a molecule's solubility, membrane permeability, and receptor-binding interactions—all critical parameters in drug development.[5][6] Density Functional Theory (DFT) calculations are a powerful tool for estimating pKa values.[7]
-
Methodology: The process involves calculating the Gibbs free energy of the acid and its conjugate base in a solvated state. Functionals like CAM-B3LYP and B3PW91, paired with a solvation model such as the Solvation Model based on Density (SMD), have shown good reliability for predicting the pKa of substituted benzoic acids.[8]
-
Influence of Substituents:
-
Chlorine Atoms: As potent electron-withdrawing groups, chlorine atoms increase the acidity of the carboxylic acid (lowering the pKa) by stabilizing the resulting carboxylate anion through an inductive effect.[9]
-
Chlorosulfonyl Group: The -SO₂Cl group is also strongly electron-withdrawing, further increasing acidity.
-
The Ortho Effect: Substituents at the ortho position (e.g., the two chlorine atoms in 2,6-dichloro isomers) can cause significant, and often hard-to-predict, deviations in acidity.[8] This can be due to a combination of through-space electronic effects and steric hindrance that may force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization.[10][11]
-
Reactivity and Mechanistic Predictions
The primary hub of reactivity in these molecules is the sulfonyl chloride (-SO₂Cl) functional group.[12][13]
-
Electrophilicity: The sulfur atom is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophiles.[13]
-
Reaction Mechanism: The reaction with nucleophiles, such as amines or alcohols, is understood to proceed via a stepwise addition-elimination mechanism. The nucleophile attacks the sulfur atom, forming a transient trigonal bipyramidal intermediate, which then collapses, expelling the chloride ion as an excellent leaving group.[13][14]
-
Steric Considerations: The positional isomerism of the chlorine atoms on the aromatic ring is predicted to have a profound impact on reactivity. For an isomer like 2,6-dichloro-3-chlorosulfonyl-benzoic acid, the steric bulk of the two ortho-chloro substituents is expected to hinder the approach of nucleophiles to both the adjacent carboxylic acid and the sulfonyl chloride group.[15] This is in contrast to an isomer like 2,4-dichloro-5-chlorosulfonyl-benzoic acid, where the reactive sites are less sterically encumbered.[15]
Predicted Spectroscopic Fingerprints
Computational methods can predict the spectroscopic data that serve as a unique fingerprint for each isomer.[16]
-
¹H NMR: The proton NMR spectrum is expected to be simple for a disubstituted aromatic ring, showing two doublets corresponding to the two remaining aromatic protons. The precise chemical shifts would be influenced by the combined electron-withdrawing effects of the substituents.[16]
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbons bonded to chlorine and the carbon of the carbonyl group will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch (carbonyl), the asymmetric and symmetric S=O stretches of the sulfonyl chloride, and C-Cl stretches.[16]
Experimental Validation: From Theory to Practice
Theoretical predictions must be validated through rigorous experimental work. This section provides detailed, self-validating protocols for the synthesis, purification, and characterization of dichlorinated chlorosulfonyl benzoic acids.
Synthesis and Purification Workflow
A common and effective route to these compounds is the direct chlorosulfonylation of the corresponding dichlorobenzoic acid.[17]
Causality: This protocol uses an excess of chlorosulfonic acid, which acts as both the solvent and the electrophilic reagent. The controlled temperature is critical to prevent over-reaction (disulfonation) and decomposition.[17]
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a base trap (e.g., NaOH solution) to neutralize the HCl gas byproduct.
-
Reagent Addition: Charge the flask with 2,6-dichlorobenzoic acid (1.0 eq). Cool the flask in an ice bath to 0°C. Slowly add chlorosulfonic acid (5.0 eq) via the dropping funnel with constant stirring over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat to 60-70°C.
-
Monitoring (Validation Step 1): Monitor the reaction progress by Thin Layer Chromatography (TLC). Aliquots are carefully quenched in ice water and extracted with ethyl acetate to spot on the TLC plate. The disappearance of the starting material indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature and then pour it carefully and slowly onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the crude solid by vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids. Dry the product under vacuum. For higher purity, recrystallization from a suitable solvent (e.g., a toluene/hexane mixture) or flash column chromatography can be employed.[1][18]
Caption: General workflow for synthesis and purification.
Structural and Purity Analysis
Confirming the identity and purity of the synthesized compound is non-negotiable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying the desired product and potential isomeric byproducts, which will have the same molecular weight but different retention times.[17] A key validation feature is the characteristic isotopic pattern of the three chlorine atoms (M, M+2, M+4, M+6 peaks) in the mass spectrum.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A well-developed reversed-phase method can effectively separate the target compound from starting materials and isomers.[18][19]
Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often chosen for its ability to dissolve polar, acidic compounds.
-
Preparation: Accurately weigh 15-20 mg of the purified, dry product.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1]
-
¹H NMR Acquisition: Acquire the proton spectrum. The resulting data should be compared against the theoretical prediction. The number of signals, their integration, and their coupling constants provide definitive structural information.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will confirm the number of unique carbon environments in the molecule.
Experimental pKa Determination via NMR Titration
While classical methods exist, NMR titration offers a highly precise way to measure pKa in various solvent systems, which is particularly relevant for compounds with poor water solubility.[6][20][21]
Causality: The chemical shift of protons near an ionizable group (like the aromatic protons adjacent to the carboxylic acid) is sensitive to the protonation state. By monitoring this shift across a pH gradient, a titration curve can be generated, and the pKa determined from its inflection point.[5]
-
Sample Preparation: Prepare a series of NMR samples of the compound at a constant concentration in a suitable solvent system (e.g., 50% DMSO/water).[20][21]
-
pH Adjustment: Adjust the pH of each sample to a different value across a wide range (e.g., pH 1 to 7 for a carboxylic acid) using small, precise additions of non-interfering acid (HCl) and base (NaOH). The pH of each sample must be accurately measured with a calibrated pH meter.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each sample.
-
Data Analysis: Identify a proton whose chemical shift changes significantly with pH. Plot the chemical shift (δ) of this proton versus the pH of the sample.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKa.[5]
Comparative Analysis: Reconciling Theory and Experiment
This section synthesizes the theoretical predictions and experimental results, providing insights into the nuances of dichlorinated chlorosulfonyl benzoic acids.
Quantitative Data Summary
| Property | Theoretical Prediction Method | Predicted Value (2,6-dichloro-3-isomer) | Experimental Method | Experimental Result |
| pKa | DFT (e.g., CAM-B3LYP/SMD) | ~1.5 - 2.5 (highly acidic) | ¹H NMR Titration | To be determined |
| ¹H NMR (Ar-H) | Software Prediction | Two doublets, ~7.8-8.2 ppm | 400 MHz NMR Spectroscopy | To be determined |
| IR (C=O) | Software Prediction | ~1700-1720 cm⁻¹ | FTIR Spectroscopy | To be determined |
| IR (S=O) | Software Prediction | ~1375 cm⁻¹ (asym), ~1180 cm⁻¹ (sym) | FTIR Spectroscopy | To be determined |
Note: Predicted values are estimates based on the strong electron-withdrawing nature of the substituents and data from analogous compounds. Experimental determination is required for confirmation.
Discrepancies and Insights
-
pKa: It is common for DFT-predicted pKa values to have an error of 0.5 pKa units or more compared to experimental values.[8] For ortho-substituted benzoic acids, this discrepancy can be larger due to the difficulty in perfectly modeling the complex steric and electronic "ortho effect".[8][9] If the experimental pKa is higher (less acidic) than predicted, it could suggest that steric hindrance forces the -COOH group out of the aromatic plane, reducing the stabilizing effect of the ring.
-
Reactivity: Experimentally, the synthesis of a sulfonamide from the 2,6-dichloro-3-sulfonyl chloride isomer might proceed slower than with the 2,4-dichloro-5-sulfonyl chloride isomer under identical conditions. This would experimentally validate the theoretical prediction of steric hindrance around the sulfonyl chloride group.[15]
-
Spectroscopy: While predicted spectra are generally good guides, minor differences in experimental chemical shifts can reveal subtle conformational preferences or intramolecular interactions (e.g., hydrogen bonding) not fully captured by the model.
Caption: The iterative cycle of theoretical and experimental science.
Conclusions and Implications for Researchers
The study of dichlorinated chlorosulfonyl benzoic acids exemplifies the essential synergy between computational chemistry and experimental validation. Theoretical models serve as powerful hypothesis-generating tools, enabling scientists to predict properties and design targeted experiments. However, they are not a substitute for empirical data.
For the drug development professional, understanding these nuances is critical. The choice of a specific isomer as a synthetic building block is not arbitrary; its unique pKa will influence the properties of the final drug, and its specific reactivity profile, governed by factors like steric hindrance, will dictate the feasibility and efficiency of the synthetic route. By embracing the iterative process of prediction, experimentation, and analysis, researchers can unlock the full potential of these versatile chemical scaffolds, accelerating the development of novel therapeutics and functional materials.
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A Comprehensive Technical Guide to 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3,4-dichloro-5-(chlorosulfonyl)benzoic acid, a key chemical intermediate. It covers its chemical identity, commercial availability, synthetic protocols, principal applications, and safety procedures, offering a valuable resource for professionals in chemical research and pharmaceutical development.
Chemical Identity and Properties
This compound is a trifunctional aromatic compound featuring a carboxylic acid, a sulfonyl chloride, and two chlorine substituents. This unique combination of reactive groups makes it a versatile building block in organic synthesis.
| Property | Value |
| CAS Number | 151104-67-5[1][2][3] |
| Molecular Formula | C₇H₃Cl₃O₄S[3][4] |
| Molecular Weight | 289.52 g/mol [3] |
| Appearance | Beige to white powder/solid[5] |
| Melting Point | ~230°C / 446°F[6] |
| InChI Key | IMACKMPNYCQJNE-UHFFFAOYSA-N[3] |
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. When procuring this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to verify its purity and identity, as the presence of isomers or residual starting materials can significantly impact reaction outcomes.
Table of Commercial Suppliers:
| Supplier | Purity/Notes |
| Matrix Scientific | Information available upon request[1] |
| International Laboratory USA | Available in research quantities (e.g., 1 g)[2] |
| Guidechem | Lists various suppliers and CAS-specific data[3] |
| AccelaChem | Purity of ≥95% for related isomers[7] |
| ChemicalBook | Provides Safety Data Sheet and supplier information[8] |
Procurement Considerations:
-
Purity: For applications in pharmaceutical synthesis, aim for the highest purity available (typically >97%).
-
Moisture Sensitivity: The sulfonyl chloride group is susceptible to hydrolysis. Ensure the product is packaged under an inert atmosphere and handled accordingly upon receipt.
-
Safety Data Sheet (SDS): Always review the SDS prior to handling to be fully aware of the associated hazards and required safety precautions.[8][9]
Synthesis and Purification
The synthesis of chlorinated and sulfonylated benzoic acid derivatives is a cornerstone of industrial and medicinal chemistry. While the exact, optimized industrial synthesis of the 3,4-dichloro-5-sulfonyl chloride isomer is often proprietary, the general method involves electrophilic aromatic substitution on a dichlorinated benzoic acid precursor. A related compound, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, is a key intermediate in the synthesis of the diuretic drug furosemide.[10] The synthesis process for this related compound involves the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid.[10]
3.1. General Laboratory-Scale Synthesis Protocol
The following is a generalized protocol for the chlorosulfonation of a dichlorobenzoic acid, which serves as a model for the synthesis of the title compound.
Reaction: Dichlorobenzoic Acid + Chlorosulfonic Acid → Dichloro-(chlorosulfonyl)benzoic acid
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas by-product).
-
Reagent Addition: Charge the flask with 3,4-dichlorobenzoic acid. Begin stirring and slowly add an excess of chlorosulfonic acid via the dropping funnel. The reaction is exothermic and should be controlled with an ice bath.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 40-70°C to drive the reaction to completion. Reaction time can vary from a few hours to overnight.[11]
-
Work-up: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice. This will precipitate the product and decompose the excess chlorosulfonic acid.[11][12]
-
Isolation: Collect the crude solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. The product can be further purified by recrystallization from a suitable solvent.
3.2. Synthesis and Reaction Workflow
The synthesis and subsequent derivatization of this compound follow a logical workflow, beginning with the electrophilic aromatic substitution and leading to the formation of functional derivatives like sulfonamides.
Caption: Workflow from synthesis to application.
Key Applications and Reactions
The primary utility of this compound lies in its capacity to act as a scaffold for building more complex molecules, particularly in the pharmaceutical industry.
4.1. Synthesis of Sulfonamides
The sulfonyl chloride group is highly reactive towards nucleophiles, especially primary and secondary amines. This reaction, known as sulfonamide formation, is fundamental in drug discovery. The resulting sulfonamide moiety is a key functional group in many diuretic, antibiotic, and anticonvulsant drugs. The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[10]
4.2. Intermediate for Bioactive Molecules
This compound serves as a crucial intermediate for synthesizing pharmacologically active molecules.[10] For instance, the structurally related 2,4-dichloro-5-chlorosulfonyl-benzoic acid is a direct precursor to 2,4-dichloro-5-sulfamoylbenzoic acid, a key component in the synthesis of Furosemide.[10] The process involves ammonolysis, where the sulfonyl chloride is converted to a sulfonamide by reacting with ammonia.[10][13] This highlights the industrial importance of this class of compounds.
Safety, Handling, and Storage
Working with this compound requires strict adherence to safety protocols due to its corrosive and moisture-sensitive nature.
5.1. Hazard Identification
-
Corrosive: Causes severe skin burns and serious eye damage.[5][6][14]
-
Harmful if Swallowed: Poses a significant health risk if ingested.[5][14]
-
Moisture Sensitive: Reacts with water, including atmospheric moisture, to liberate toxic and corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[5][6]
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[5][6]
-
Ventilation: All handling must be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or evolved gases.[5]
-
Dispensing: Use caution when opening containers and weighing the solid. Avoid creating dust.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move the person to fresh air.[5]
5.3. Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as bases and moisture.[5]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.[5] Do not allow it to enter water supplies.
Conclusion
This compound is a valuable and commercially accessible reagent for chemical synthesis. Its trifunctional nature provides a platform for creating diverse molecular architectures, particularly for the development of sulfonamide-based therapeutic agents. A thorough understanding of its reactivity, coupled with stringent safety and handling practices, is essential for its effective and safe utilization in a research and development setting.
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The Versatile Scaffold: Unlocking the Potential of 3,4-Dichloro-5-(chlorosulfonyl)benzoic Acid in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of a Reactive Intermediate
In the landscape of medicinal chemistry, the discovery and utilization of versatile chemical scaffolds are paramount to the development of novel therapeutics. 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid, a seemingly unassuming molecule, stands as a testament to this principle. While its primary claim to fame lies in being a critical intermediate in the synthesis of the potent loop diuretic, furosemide, a deeper exploration reveals a wealth of untapped potential for this reactive building block.[1][2] This technical guide serves as an in-depth exploration of the synthesis, chemical reactivity, and burgeoning applications of this compound and its derivatives in the ever-evolving field of drug discovery. From its established role in diuretic therapy to its emerging promise in oncology, diabetes, and even agrochemicals, this document will provide a comprehensive overview for researchers seeking to harness the power of this versatile scaffold.
Physicochemical Properties and Synthesis
This compound, with the chemical formula C₇H₃Cl₃O₄S and a molecular weight of 289.5 g/mol , is a solid compound characterized by its high reactivity, primarily due to the electrophilic nature of the chlorosulfonyl group.[3][4] This reactivity is the cornerstone of its utility as a synthetic intermediate.
The synthesis of this compound is typically achieved through the chlorosulfonation of 2,4-dichlorobenzoic acid. This reaction introduces the highly reactive sulfonyl chloride group onto the benzene ring, paving the way for a variety of subsequent chemical transformations.[5]
A common synthetic route involves the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid.[1][5] The resulting this compound is often not isolated in its pure form but is directly converted to its more stable and widely used derivative, 2,4-dichloro-5-sulfamoylbenzoic acid (also known as lasamide), through ammonolysis.[1][5]
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
| Molecular Formula | C₇H₃Cl₃O₄S |
| Molecular Weight | 289.5 g/mol |
| Appearance | Solid |
| CAS Number | 3740-18-9 |
The Cornerstone Application: Synthesis of Furosemide
The most well-documented and commercially significant application of this compound is as a key precursor in the synthesis of furosemide, a potent loop diuretic used to treat edema and hypertension.[5][6] The synthesis of furosemide from 2,4-dichlorobenzoic acid is a multi-step process that hinges on the reactivity of the chlorosulfonyl group.
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway of Furosemide.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid (Lasamide) from 2,4-Dichlorobenzoic Acid
This protocol outlines the initial steps in the synthesis of furosemide, leading to the formation of the key intermediate, lasamide.
Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid [7]
-
In a suitable reaction vessel, 2,4-dichlorobenzoic acid is reacted with an excess of chlorosulfonic acid.
-
The reaction mixture is heated to facilitate the electrophilic substitution of the chlorosulfonyl group onto the aromatic ring.
-
The progress of the reaction is monitored by appropriate analytical techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is carefully quenched, typically by pouring it onto ice, to precipitate the product, this compound.
Step 2: Ammonolysis to form 2,4-Dichloro-5-sulfamoylbenzoic Acid [1][8]
-
The crude this compound is then subjected to ammonolysis without extensive purification.
-
This is achieved by reacting it with aqueous ammonia. The highly reactive sulfonyl chloride is readily displaced by the nucleophilic ammonia to form the stable sulfonamide.
-
The reaction conditions, such as temperature and reaction time, are controlled to ensure complete conversion and minimize side reactions.
-
The resulting 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) is then isolated by filtration and can be further purified by recrystallization.
The subsequent reaction of lasamide with furfurylamine via a nucleophilic aromatic substitution reaction yields furosemide.[5][9]
Emerging Applications in Medicinal Chemistry
Beyond its established role in diuretic synthesis, the this compound scaffold is proving to be a fertile ground for the discovery of new therapeutic agents. The inherent reactivity of the sulfonyl chloride group allows for the facile introduction of a diverse range of functionalities, leading to the generation of compound libraries with varied biological activities.
Carbonic Anhydrase Inhibitors for Cancer Therapy
Recent research has highlighted the potential of derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid as potent and selective inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII.[10][11] These enzymes play a crucial role in the pH regulation of the tumor microenvironment, and their inhibition is a promising strategy in cancer therapy.[4][12]
A 2024 study described the synthesis of a focused library of oxime ester derivatives of lasamide containing Schiff bases.[10][11] Several of these compounds exhibited potent in vitro inhibitory activity against hCA IX and XII, with some showing selectivity over the cytosolic isoforms hCA I and II.[10][11] This selectivity is a critical factor in minimizing off-target side effects.
The general approach involves the derivatization of the carboxylic acid group of lasamide, while retaining the essential sulfonamide moiety for zinc binding within the active site of the carbonic anhydrase enzyme.[10][13]
Caption: Development of Carbonic Anhydrase Inhibitors.
This research opens up new avenues for the development of targeted anticancer agents based on the readily accessible 2,4-dichloro-5-sulfamoylbenzoic acid scaffold.
Antidiabetic Agents
The dichlorobenzoic acid framework has also been explored for its potential in developing novel antidiabetic agents. A study focused on the synthesis of a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives and evaluated their in vitro inhibitory activity against α-glucosidase and α-amylase, two key enzymes involved in carbohydrate digestion.[14][15]
The inhibition of these enzymes can help to control postprandial hyperglycemia, a common feature of type 2 diabetes.[14] The study found that several of the synthesized compounds exhibited potent inhibitory activity, with some being more potent than the standard drug, acarbose.[14] Molecular docking studies suggested that these compounds interact with the active sites of the enzymes through hydrogen bonding and other non-covalent interactions.[14]
Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Selected 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives [14]
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| Acarbose (Standard) | 750.0 ± 1.5 | 48.5 ± 0.9 |
| Compound 3c | 150.0 ± 0.5 | 15.2 ± 0.2 |
| Compound 3a | 210.5 ± 1.2 | 25.4 ± 0.6 |
| Compound 3b | 185.2 ± 0.8 | 20.1 ± 0.4 |
Note: Lower IC₅₀ values indicate higher inhibitory potency.
These findings suggest that the 2,4-dichloro-5-sulfamoylbenzoic acid scaffold can be a valuable starting point for the design and synthesis of new oral hypoglycemic agents.
Herbicides and Insecticides
The utility of the this compound core extends beyond pharmaceuticals into the realm of agrochemicals.[2] The sulfonylurea class of herbicides, known for their high efficacy at low application rates, can be synthesized using derivatives of this scaffold.[16][17] The mode of action of sulfonylurea herbicides involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[16]
The synthesis of sulfonylurea derivatives typically involves the reaction of a sulfonyl chloride with an appropriate amine-containing heterocyclic compound. The diverse range of amines that can be employed allows for the fine-tuning of the herbicidal spectrum and crop selectivity.[18][19][20]
While specific examples utilizing this compound are less prevalent in readily available literature compared to other substituted benzenesulfonyl chlorides, the fundamental reactivity of the sulfonyl chloride group makes it a plausible candidate for the synthesis of novel sulfonylurea herbicides. Further research in this area could lead to the development of new and effective weed management solutions.
Conclusion and Future Perspectives
This compound, a molecule of significant industrial importance, has demonstrated its value far beyond its role as a mere intermediate in furosemide synthesis. Its inherent reactivity, coupled with the potential for diverse chemical modifications, has paved the way for the exploration of new therapeutic and agrochemical applications. The recent advancements in the development of carbonic anhydrase inhibitors for cancer and α-glucosidase/α-amylase inhibitors for diabetes, all stemming from this core scaffold, underscore its immense potential.
As our understanding of disease biology deepens and the demand for novel, effective, and safe chemical entities grows, the strategic utilization of versatile building blocks like this compound will undoubtedly play a pivotal role. This technical guide has aimed to provide a comprehensive overview of the current state of knowledge and to inspire further research into the untapped potential of this remarkable molecule. The journey from a simple diuretic precursor to a multifaceted medicinal chemistry scaffold is a compelling narrative of chemical ingenuity and the relentless pursuit of scientific advancement.
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Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]
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2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. (2022). ACS Medicinal Chemistry Letters. [Link]
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A comprehensive review of the loop diuretics: should furosemide be first line? (2009). Annals of Pharmacotherapy. [Link]
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Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (2015). Molecules. [Link]
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2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2018). Medicinal Chemistry. [Link]
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(a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. (2004). Chinese Journal of Chemistry. [Link]
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CFNP TAP Review Furosemide 9/4/2003. (2003). Agricultural Marketing Service. [Link]
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Sustainable Chemistry and Pharmacy. (2024). Zenodo. [Link]
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Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. (2024). IRIS. [Link]
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Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. (2024). PubMed. [Link]
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Furosemide (Frusemide). (1990). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). Molecules. [Link]
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Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). Molecules. [Link]
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Medicinal plants with antidiabetic activity used in the traditional medicine in Bolivia: A review. (2023). Journal of Ethnopharmacology. [Link]
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Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
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A Comprehensive Review of the Loop Diuretics: Should Furosemide Be First Line? (2009). The Annals of Pharmacotherapy. [Link]
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A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (2015). Patsnap. [Link]
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List of Carbonic anhydrase inhibitors. (n.d.). Drugs.com. Retrieved January 21, 2026, from [Link]
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Design, Synthesis, and Herbicidal Activity of Novel Substituted 3-(pyridin-2-yl)benzenesulfonamide Derivatives. (2015). Journal of Agricultural and Food Chemistry. [Link]
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Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. (2002). Chemical Journal of Chinese Universities. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Chlorosulfonation of 3,4-Dichlorobenzoic Acid
An Application Note for the Synthesis of 3,4-Dichloro-5-chlorosulfonylbenzoic Acid
Abstract
This document provides a comprehensive, field-proven protocol for the chlorosulfonation of 3,4-dichlorobenzoic acid to synthesize 3,4-dichloro-5-chlorosulfonylbenzoic acid, a key intermediate in organic and medicinal chemistry. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, safety imperatives, and troubleshooting strategies. It is designed to equip researchers with the expertise to perform this reaction safely and efficiently, ensuring high yield and purity of the target compound.
Introduction and Scientific Background
The introduction of a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring is a fundamental transformation in organic synthesis. Chlorosulfonic acid (HSO₃Cl) is a powerful and versatile reagent for this purpose, acting as both the sulfonating agent and the solvent.[1] The resulting aryl sulfonyl chlorides are highly valuable intermediates, readily converted into sulfonamides, sulfonate esters, and other derivatives with broad applications in pharmaceuticals and agrochemicals.
The chlorosulfonation of 3,4-dichlorobenzoic acid is an electrophilic aromatic substitution reaction. The success of this synthesis hinges on understanding the regiochemical directing effects of the substituents on the benzene ring and meticulously controlling the highly reactive and hazardous nature of chlorosulfonic acid.[2]
Mechanistic Insights and Regioselectivity
The reaction proceeds via an electrophilic aromatic substitution mechanism. The active electrophile, the chlorosulfonium cation (SO₂Cl⁺), is generated in situ through the auto-protolysis of chlorosulfonic acid.[2][3]
3 HSO₃Cl ⇌ SO₂Cl⁺ + 2 HSO₄⁻ + H₃O⁺
The benzene ring of 3,4-dichlorobenzoic acid is deactivated towards electrophilic attack due to the electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group. The directing effects of these substituents determine the position of the incoming chlorosulfonyl group.
-
Chlorine atoms (at C3 and C4): Ortho, para-directing (but deactivating).
-
Carboxylic acid group (at C1): Meta-directing (and strongly deactivating).
Considering these effects, the most favorable position for substitution is C-5, which is ortho to the chlorine at C-4 and meta to the carboxylic acid at C-1. This leads to the desired product, 3,4-dichloro-5-chlorosulfonylbenzoic acid.
Caption: Electrophilic aromatic substitution mechanism for the chlorosulfonation of 3,4-dichlorobenzoic acid.
Comprehensive Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations must be conducted in a certified chemical fume hood due to the hazardous nature of the reagents and byproducts.
Materials and Equipment
-
Reagents: 3,4-Dichlorobenzoic acid (≥98%), Chlorosulfonic acid (≥99%).
-
Equipment:
-
Three-necked round-bottom flask (e.g., 250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer or thermocouple
-
Reflux condenser with a gas outlet
-
Gas trap (containing a sodium hydroxide solution to neutralize HCl gas)
-
Ice-water bath
-
Heating mantle
-
Buchner funnel and vacuum flask for filtration
-
Standard laboratory glassware
-
Reagent Quantities
The following table outlines the quantities for a representative reaction. A 4 to 5-molar excess of chlorosulfonic acid is typically used to serve as both reagent and solvent.[4]
| Reagent | Mol. Wt. ( g/mol ) | Amount (g) | Moles (mol) | Equivalents | Density (g/mL) | Volume (mL) |
| 3,4-Dichlorobenzoic acid | 191.01 | 19.1 | 0.10 | 1.0 | - | - |
| Chlorosulfonic acid | 116.52 | 52.4 | 0.45 | 4.5 | 1.753 | ~30 |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Attach a condenser to the central neck and connect its outlet to a gas trap filled with NaOH solution to neutralize the evolving HCl gas.
-
Causality: Anhydrous conditions are critical as chlorosulfonic acid reacts violently with water.[5][6] The gas trap is essential to safely manage the corrosive HCl byproduct.
-
-
Reagent Charging:
-
Place the flask in an ice-water bath to cool.
-
Carefully and slowly, add the chlorosulfonic acid (30 mL, 0.45 mol) to the reaction flask via the dropping funnel. Maintain the internal temperature below 10 °C.
-
-
Substrate Addition:
-
Once the chlorosulfonic acid has cooled, begin the portion-wise addition of finely powdered 3,4-dichlorobenzoic acid (19.1 g, 0.10 mol) over 30-45 minutes.
-
Maintain vigorous stirring and ensure the internal temperature does not exceed 15 °C during the addition.
-
Causality: Slow, portion-wise addition is crucial to control the exothermic nature of the reaction and prevent dangerous temperature spikes and potential side reactions.[4]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Once at room temperature, heat the reaction mixture to 60-70 °C using a heating mantle.
-
Maintain this temperature for 2-3 hours, continuing to stir. The reaction progress can be monitored by TLC or HPLC if desired.[4]
-
-
Work-up and Product Isolation:
-
After the reaction period, cool the mixture back to room temperature.
-
Prepare a large beaker (e.g., 2 L) containing approximately 500 g of crushed ice and water.
-
CRITICAL STEP: Very slowly and carefully, pour the cooled reaction mixture in a thin stream onto the vigorously stirred ice-water slurry. This process is extremely exothermic and will generate large volumes of acidic fumes. Perform this in the back of the fume hood.
-
A white solid precipitate of the product, 3,4-dichloro-5-chlorosulfonylbenzoic acid, will form.[4]
-
Continue stirring the slurry for 30 minutes to ensure complete precipitation and quenching of all reactive species.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This removes residual sulfuric and hydrochloric acids.[4]
-
Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of chlorinated hydrocarbons and hexanes.
-
Caption: Step-by-step experimental workflow for the synthesis of 3,4-dichloro-5-chlorosulfonylbenzoic acid.
Safety, Handling, and Waste Disposal
Trustworthiness: A protocol's validity is directly tied to its safety. This reaction involves highly hazardous materials that demand stringent safety protocols.
-
Chlorosulfonic Acid:
-
Hazards: Extremely corrosive, causing severe skin and eye burns.[7] Reacts violently with water, releasing significant heat and toxic gases (HCl, H₂SO₄ mist).[5][6] It is a powerful lachrymator and harmful if inhaled.[5][8]
-
Handling: Always handle in a chemical fume hood.[9] Ensure no water is present in the reaction setup. Keep away from combustible materials.[5]
-
-
Hydrogen Chloride Gas (Byproduct): A corrosive and toxic gas. The NaOH trap is mandatory.
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles and a full-face shield are required.[10]
-
Skin: Wear acid-resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and closed-toe shoes. An acid-resistant apron is also recommended.[10]
-
Respiratory: Use with adequate ventilation. A respirator may be necessary for emergency situations.[11]
-
-
Waste Disposal:
-
Aqueous Filtrate: The acidic filtrate from the work-up must be neutralized slowly with a base (e.g., sodium carbonate or calcium hydroxide) before disposal.
-
Solid Waste: Dispose of contaminated materials and the final product according to institutional and local environmental regulations for chlorinated organic compounds.
-
Product Characterization
The identity and purity of the synthesized 3,4-dichloro-5-chlorosulfonylbenzoic acid should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The aromatic region should show two singlets (or two doublets with very small coupling), corresponding to the two non-equivalent protons on the substituted ring. |
| IR Spectroscopy | Characteristic strong absorption bands for: S=O stretching (asymmetric and symmetric, ~1370 and ~1180 cm⁻¹), S-Cl stretching (~600 cm⁻¹), C=O stretching (~1700 cm⁻¹), and O-H stretching (~3000 cm⁻¹, broad).[12] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₇H₃Cl₃O₄S = 289.52 g/mol ) and a characteristic isotopic pattern for three chlorine atoms.[12] |
| Melting Point | A sharp melting point range indicates high purity. Compare the observed value to literature values if available. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Incomplete reaction. 2. Hydrolysis of the sulfonyl chloride product during work-up.[4] 3. Reagents are of poor quality (e.g., wet starting material). | 1. Increase reaction time or temperature moderately. 2. Ensure the work-up is performed quickly and with very cold water/ice. Do not let the product sit in the aqueous acidic mixture for an extended period. 3. Use freshly opened or properly stored reagents. Dry the starting material if necessary. |
| Dark-colored Product | Charring or side reactions due to excessive temperature during substrate addition or reaction. | Maintain strict temperature control. Ensure the rate of addition of the benzoic acid is slow and the cooling is efficient. |
| Oily Product/Fails to Solidify | 1. Presence of impurities. 2. Incomplete reaction leaving unreacted starting material. | 1. Attempt to induce crystallization by scratching the flask or seeding with a crystal. 2. Purify via column chromatography, though this can be challenging with a reactive sulfonyl chloride. Re-evaluate reaction conditions for completeness. |
| Formation of Sulfone Byproduct | The intermediate sulfonic acid or product reacts with another molecule of the starting material.[4] | This is more common at higher temperatures. Ensure the reaction temperature does not significantly overshoot the target. Using a sufficient excess of chlorosulfonic acid can help minimize this. |
References
-
PrepChem.com. (n.d.). Preparation of 3,4-dichlorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Journal of the Agricultural Chemical Society of Japan. (1951). 3,4-Dichlorobenzene sulfonic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
-
Royal Society of Chemistry. (2002). Chlorosulfonic Acid - A Versatile Reagent. Retrieved from [Link]
-
YouTube. (2022). Chemical Reaction (Chlorosulfonic acid). Retrieved from [Link]
-
YouTube. (2020). Chlorosulphonation of benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorosulfuric acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Mesitylenesulfonylhydrazine. Retrieved from [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY - CHLOROSULPHONIC ACID. Retrieved from [Link]
-
Atul Ltd. (n.d.). Chlorosulfonic acid Technical Data Sheet. Retrieved from [Link]
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reaction of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid with primary amines
An In-depth Guide to the Chemoselective Synthesis of N-Substituted 3,4-Dichloro-5-(sulfamoyl)benzoic Acids
Abstract
This technical guide offers a comprehensive exploration of the reaction between 3,4-dichloro-5-(chlorosulfonyl)benzoic acid and primary amines. This bifunctional reagent is a valuable scaffold in medicinal chemistry, and its selective reaction is paramount for the synthesis of targeted therapeutics. We delve into the core chemical principles governing the chemoselective formation of the sulfonamide bond over potential amide formation, detailing the reaction mechanism, optimization strategies, and critical troubleshooting. This document provides field-proven, step-by-step protocols designed for researchers, scientists, and drug development professionals to ensure reproducible and high-yield synthesis of N-substituted 3,4-dichloro-5-(sulfamoyl)benzoic acid derivatives, which are key intermediates in the development of novel pharmaceuticals.[1][2][3]
Foundational Principles: Mechanism and Chemoselectivity
The cornerstone of this synthesis is the strategic exploitation of the differential reactivity of the two electrophilic sites on the starting material: the sulfonyl chloride and the carboxylic acid. The sulfonyl chloride group is significantly more electrophilic and reactive toward nucleophiles like primary amines than the carboxylic acid group under standard conditions.
The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom.[4][5] The primary amine's lone pair of electrons attacks the electrophilic sulfur center of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and a proton transfer, typically facilitated by a non-nucleophilic base, to yield the stable sulfonamide product and the hydrochloride salt of the base. The most common and effective method for this transformation involves reacting the sulfonyl chloride with a primary amine in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid (HCl) generated as a byproduct.[6][7][8]
Caption: Reaction mechanism for sulfonamide formation.
The Critical Role of Chemoselectivity
For the carboxylic acid to react with an amine to form an amide, it typically requires activation, for instance, by conversion to a highly reactive acid chloride with reagents like thionyl chloride (SOCl₂) or through the use of peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[9] In the absence of such activating agents, the reaction of a primary amine with this compound at or below room temperature is highly chemoselective, favoring the formation of the sulfonamide.
Potential Side Reactions and Mitigation
A successful synthesis hinges on understanding and controlling potential side reactions. The primary challenges include hydrolysis of the sulfonyl chloride, di-sulfonylation of the primary amine, and inactivation of the amine nucleophile.
-
Hydrolysis of Sulfonyl Chloride : Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding and unreactive sulfonic acid.[7]
-
Mitigation : This is the most critical factor to control. All glassware must be oven- or flame-dried. Anhydrous solvents must be used, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Di-sulfonylation : Since primary amines possess two N-H bonds, a second sulfonylation can occur, leading to a di-sulfonylated byproduct.[7]
-
Mitigation : This side reaction is readily suppressed by careful control of stoichiometry. Using a slight excess of the primary amine (1.1 to 1.2 equivalents) can help ensure the sulfonyl chloride is fully consumed before significant di-sulfonylation occurs. Alternatively, a slow, dropwise addition of the sulfonyl chloride to the amine solution allows the mono-sulfonylation to proceed to completion preferentially.
-
-
Amine Hydrochloride Formation : The reaction generates one equivalent of HCl. This acid will react with any available primary amine to form a non-nucleophilic ammonium salt, effectively halting the reaction.[10]
-
Mitigation : At least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) must be included in the reaction mixture to act as an acid scavenger.
-
Caption: Desired reaction pathway versus potential side reactions.
Validated Experimental Protocol
This protocol provides a generalized procedure for the synthesis of N-substituted 3,4-dichloro-5-(sulfamoyl)benzoic acid derivatives. Adjustments may be necessary based on the specific reactivity and solubility of the chosen primary amine.
Materials and Equipment
-
Reagents : this compound, primary amine, triethylamine (Et₃N) or pyridine, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Workup : Deionized water, 1 M hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment : Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, condenser, nitrogen/argon line with bubbler, ice-water bath, rotary evaporator, thin-layer chromatography (TLC) plates, silica gel for column chromatography.
Critical Safety Precautions
-
Sulfonyl Chlorides : Are corrosive and react with moisture, releasing HCl gas. They are lachrymators and harmful if inhaled or in contact with skin. Always handle in a well-ventilated fume hood.
-
Amines : Many amines are toxic, corrosive, and flammable. Consult the specific Safety Data Sheet (SDS) for the amine being used.[11]
-
Personal Protective Equipment (PPE) : Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[11]
Step-by-Step Synthesis Workflow
-
Reaction Setup : To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the primary amine (1.1 eq.).
-
Solvent and Base Addition : Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent). Add triethylamine (1.2 eq.) to the solution.
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath. Maintaining this temperature is crucial to control the initial exothermic reaction.
-
Sulfonyl Chloride Addition : In a separate dry flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cold amine solution over 20-30 minutes.[7]
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-18 hours.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS. The disappearance of the limiting starting material (typically the sulfonyl chloride) indicates completion.
-
Workup - Quenching : Once complete, carefully quench the reaction by adding deionized water.
-
Workup - Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any unreacted starting acid or hydrolyzed sulfonic acid), and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid or oil is typically purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted sulfonamide.[12][13]
Caption: General experimental workflow for sulfonamide synthesis.
Optimization of Reaction Parameters
While the provided protocol is robust, yields can be further optimized by fine-tuning several key parameters.
| Parameter | Options & Considerations | Rationale & Impact |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-Dioxane | Aprotic solvents are essential to prevent hydrolysis.[7] DCM is often preferred for its ease of removal and general inertness. THF can be beneficial for less soluble amines. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Pyridine | A tertiary amine base is required to neutralize HCl. Pyridine can sometimes act as a nucleophilic catalyst but can be harder to remove. Et₃N is a standard, effective choice. |
| Temperature | 0 °C to Room Temperature (RT) | Initial cooling to 0 °C helps manage any exothermicity, especially during the addition of the sulfonyl chloride. Allowing the reaction to proceed at RT is usually sufficient for completion. |
| Stoichiometry | 1.0 eq. Sulfonyl Chloride, 1.05-1.2 eq. Amine, 1.2-1.5 eq. Base | A slight excess of the amine helps to drive the reaction to completion and minimize di-sulfonylation. Excess base ensures complete neutralization of the generated HCl. |
Product Characterization
Unambiguous characterization of the final product is essential for validating the synthesis.
-
¹H NMR Spectroscopy : The proton of the sulfonamide (N-H) typically appears as a singlet or broad singlet in the region of 9-11 ppm. The disappearance of the primary amine N-H₂ signals and the appearance of aromatic signals corresponding to the dichlorobenzoic acid moiety confirm product formation.[14][15]
-
¹³C NMR Spectroscopy : Will show characteristic peaks for the aromatic carbons and the carbonyl carbon of the benzoic acid.[14]
-
Infrared (IR) Spectroscopy : Look for characteristic absorption bands: N-H stretch (~3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), and two strong S=O stretches (asymmetric ~1350 cm⁻¹ and symmetric ~1160 cm⁻¹).[16]
-
High-Resolution Mass Spectrometry (HRMS) : Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.[17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive sulfonyl chloride due to hydrolysis. 2. Amine rendered non-nucleophilic by salt formation. 3. Low reactivity of the amine. | 1. Use fresh sulfonyl chloride and ensure strictly anhydrous conditions. 2. Ensure at least one equivalent of base is present. 3. Increase reaction time, gently heat (e.g., to 40 °C), or consider a more polar solvent like THF or MeCN. |
| Multiple Products on TLC/LC-MS | 1. Di-sulfonylation of the primary amine. 2. Presence of hydrolyzed sulfonic acid starting material. | 1. Use a slight excess of the amine and add the sulfonyl chloride slowly at 0 °C. 2. Improve anhydrous technique. The sulfonic acid can be removed during the basic wash (NaHCO₃) in the workup. |
| Starting Material Remains | 1. Insufficient reaction time. 2. Sterically hindered or electronically deactivated amine. | 1. Allow the reaction to stir for a longer period (up to 24 hours). 2. Consider gentle heating. If the amine is particularly unreactive, a different synthetic route may be needed. |
| Difficult Purification | Product and byproducts have similar polarity. | Try a different solvent system for column chromatography. Consider recrystallization as an alternative purification method.[7] |
References
- BenchChem. (2025). Technical Support Center: Reactions of 3,4,5-Trimethoxybenzoyl Chloride with Primary Amines. BenchChem.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic-Chemistry.org.
- Das, B. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- Bowser, J. R., Williams, P. J., & Kura, K. (n.d.).
- Various Authors. (2021).
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
- Liu, et al. (2024).
- Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- Khan, I., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH.
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Sigma-Aldrich. (2024).
- ACS Chemical Health & Safety. (n.d.). Safe handling of chlorine.
- Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
- Organic Chemistry Portal.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
- Khan, I., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed.
- YouTube. (2024). Synthesis and Reactions of Amines.
- MDPI. (n.d.).
- ResearchGate. (2021). I am using DCC for the reaction between aromatic carboxylic acid with 4,4 diaminoazobenzene inTHF but reaction not complet Can you suggest any method?.
- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
- Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- BenchChem. (2025). An In-depth Technical Guide to 4-(Chlorosulfonyl)
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Application Notes & Protocols: A Guide to Nucleophilic Substitution on 3,4-Dichloro-5-(chlorosulfonyl)benzoic Acid
Introduction: The Strategic Importance of a Versatile Reagent
3,4-Dichloro-5-(chlorosulfonyl)benzoic acid is a key bifunctional building block in medicinal chemistry and drug discovery. Its structure is strategically valuable, featuring a benzoic acid moiety and a highly reactive chlorosulfonyl group. The true utility of this reagent lies in the differential reactivity of its functional groups. The sulfonyl chloride is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1][2] This reaction is a cornerstone for the synthesis of diverse compound libraries.[2]
The resulting sulfonamides are a privileged scaffold in pharmaceutical development, exhibiting a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties.[2][3] The presence of the two chlorine atoms and the carboxylic acid group on the aromatic ring significantly influences the reactivity of the sulfonyl chloride group, increasing its electrophilicity and providing additional points for molecular diversification.[4]
This guide provides a comprehensive experimental framework for performing nucleophilic substitution reactions on this compound. It offers detailed, field-tested protocols, explains the chemical principles behind key experimental choices, and provides guidance for reaction monitoring and troubleshooting.
Reagent Profile: Physicochemical Properties and Safety Imperatives
A thorough understanding of the starting material is critical for experimental success and laboratory safety.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 56962-03-9 |
| Molecular Formula | C₇H₃Cl₃O₄S |
| Molecular Weight | 290.52 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) |
| Reactivity | Highly reactive with nucleophiles (e.g., water, amines, alcohols). Moisture sensitive.[5] |
Safety & Handling:
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled environment.
-
Corrosive: Causes severe skin burns and eye damage.[5] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7]
-
Moisture Sensitive: The sulfonyl chloride group readily hydrolyzes upon contact with moisture or water to form the corresponding sulfonic acid, which is unreactive under these conditions.[1][5] This hydrolysis is a common cause of low reaction yields. All reactions must be conducted under anhydrous conditions using dry glassware and anhydrous solvents. An inert atmosphere (Nitrogen or Argon) is highly recommended.[5]
-
Handling: All manipulations should be performed within a chemical fume hood to avoid inhalation of dust or vapors.[6][7] Avoid formation of dust and aerosols.[6]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a desiccator.[5][6]
The Chemistry: Mechanism and Strategic Considerations
The primary reaction pathway is a nucleophilic acyl substitution at the highly electrophilic sulfur atom of the sulfonyl chloride group.
-
Mechanism: The reaction proceeds via a nucleophilic attack from the amine or alcohol on the sulfur atom, leading to a trigonal bipyramidal intermediate. The chloride ion is subsequently eliminated as a leaving group, and a proton is lost from the nucleophile to yield the final sulfonamide or sulfonate ester.[1][8]
-
Role of Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1] This acid will protonate any unreacted amine nucleophile, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base (e.g., triethylamine, pyridine, or an excess of the amine reactant) is essential to neutralize the HCl as it is formed.[2][9]
-
Reactivity: The electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group on the benzene ring increase the partial positive charge on the sulfonyl sulfur, making it more susceptible to nucleophilic attack compared to unsubstituted arenesulfonyl chlorides.[4] This enhanced reactivity allows the reaction to proceed efficiently under mild conditions.
General Experimental Workflow
The following diagram outlines the standard sequence of operations for the synthesis, purification, and analysis of derivatives from this compound.
Caption: General workflow for nucleophilic substitution on this compound.
Detailed Experimental Protocols
Protocol A: Synthesis of a Sulfonamide Derivative (e.g., with Morpholine)
This protocol details the reaction with a secondary amine to form a stable sulfonamide.
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.1 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add morpholine (1.1 eq.) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq.) and stir for 5 minutes.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq.) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed. (See Section 6 for TLC protocol).[11]
-
Workup: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), and brine (1x).
- Rationale: The acid wash removes excess amine and triethylamine. The brine wash helps to remove residual water from the organic layer. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield the pure sulfonamide product.
Protocol B: Synthesis of a Sulfonate Ester Derivative (e.g., with Methanol)
This protocol outlines the formation of a sulfonate ester using an alcohol as the nucleophile.
Materials:
-
This compound (1.0 eq.)
-
Anhydrous Methanol (can be used as solvent and reagent)
-
Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add pyridine (1.5 eq.) followed by the dropwise addition of anhydrous methanol (5-10 eq.).
-
Rationale: Pyridine acts as both the base to neutralize HCl and as a nucleophilic catalyst.[1] Using the alcohol in excess can help drive the reaction to completion.
-
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by TLC.[11]
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol A. The acid wash is particularly important for removing the pyridine.
Reaction Monitoring & Product Analysis
Proper analysis is key to ensuring a successful reaction and confirming the identity of the final product.
Thin-Layer Chromatography (TLC) Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). The optimal ratio should be determined experimentally.
-
Procedure: Spot the reaction mixture alongside the starting material on the baseline of the TLC plate. Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The product (sulfonamide or sulfonate ester) is typically less polar than the carboxylic acid starting material and should have a higher Rf value.[11][12]
Product Characterization: Confirm the structure of the purified product using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹) and the C=O of the carboxylic acid (~1700 cm⁻¹).
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of the starting sulfonyl chloride.[5] 2. Insufficient or inactive base. 3. Nucleophile is not reactive enough. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere. 2. Use a fresh bottle of base (e.g., triethylamine). Ensure at least 1.2-1.5 equivalents are used. 3. Consider a more forcing condition (e.g., gentle heating) or a different solvent (e.g., DMF). |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of byproducts. 3. Hydrolysis of starting material to sulfonic acid. | 1. Allow the reaction to stir for a longer duration. 2. Re-evaluate reaction conditions (e.g., temperature). Purify via column chromatography.[13] 3. The sulfonic acid spot will be very polar (low Rf). Ensure anhydrous conditions are strictly maintained. |
| Difficulty in Purification | Product has similar polarity to a major impurity. | Attempt purification via a different method (e.g., recrystallization if column chromatography fails, or vice-versa). Try a different solvent system for chromatography. |
References
-
Filo. (2025). Explain the reaction involving aryl sulphonyl chloride. Filo. [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). NIST. [Link]
-
King, J. F., et al. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]
-
Horwitz, W. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]
-
ResearchGate. (2021). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with 3,4-dihydroisoquinoline in the presence of weak nucleophilic ethers. ResearchGate. [Link]
-
Drabowicz, J., et al. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. [Link]
-
YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
-
Van Vranken, D. L., & Weiss, G. A. (2007). Preparation of sulfonamides from N-silylamines. PMC - NIH. [Link]
-
Jouffroy, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Padró, J. M., et al. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
-
El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
- European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Quiroga-Sánchez, E., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of Dichlorinated Chlorosulfonylbenzoic Acid Derivatives
Abstract
This document provides a detailed technical guide for the scale-up synthesis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid and its subsequent conversion into valuable derivatives. This key intermediate is critical in the manufacturing of various active pharmaceutical ingredients (APIs), most notably the diuretic furosemide, and also finds applications in the agrochemical sector.[1] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, process optimization strategies, critical safety protocols, and robust analytical controls necessary for a successful, safe, and efficient scale-up. The protocols and insights are tailored for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
A Note on Regiochemistry: The synthesis detailed herein focuses on 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid. The chlorosulfonation of 3,4-dichlorobenzoic acid is less commonly described and would be expected, based on electrophilic substitution principles, to yield different isomers. The 2,4-dichloro isomer is the direct and industrially relevant precursor for many key derivatives, and its synthesis is well-established.[2]
Strategic Overview: Synthesis and Mechanism
The industrial synthesis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid is primarily achieved via the electrophilic aromatic substitution (SEAr) of 2,4-dichlorobenzoic acid using chlorosulfonic acid (ClSO₃H).[1]
1.1. The Core Reaction: Electrophilic Aromatic Substitution
The reaction mechanism involves the generation of a potent electrophile, sulfur trioxide (SO₃), or a related species from chlorosulfonic acid, which then attacks the electron-rich aromatic ring. The two chlorine atoms and the carboxylic acid group are deactivating, yet they direct the incoming electrophile to the C-5 position, which is the most sterically accessible and electronically favorable site.
1.2. Choice of Starting Material
While 2,4-dichlorobenzoic acid is the most direct precursor, some patented industrial processes utilize 2,4-dichlorobenzotrichloride.[3][4] This alternative can offer cost advantages and potentially higher yields, as the trichloromethyl group is hydrolyzed to a carboxylic acid during the reaction or work-up phase. The choice of starting material often depends on raw material cost, availability, and existing plant infrastructure.
Overall Synthetic Pathway
The general two-step process involves the initial chlorosulfonation followed by conversion to a representative sulfonamide derivative, a common endpoint for this intermediate.
Caption: Hazard analysis and mitigation strategy for handling chlorosulfonic acid.
Key Safety Protocols:
-
Material Compatibility: Ensure all equipment, including gaskets and transfer lines, is compatible with chlorosulfonic acid. Avoid contact with incompatible materials like bases, oxidizing agents, and metals. [5]* Spill Management: Have spill kits containing neutral absorbent material (e.g., vermiculite, dry sand) readily available. NEVER use water to clean up a chlorosulfonic acid spill.
-
Emergency Response: All personnel must be trained on emergency procedures, including the location and use of safety showers and procedures for responding to chemical burns. [6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product hydrolysis during quench. 3. Impure starting material. | 1. Increase reaction time or temperature slightly; confirm catalyst presence. 2. Ensure quench temperature is maintained <5°C with efficient agitation. 3. Verify purity of 2,4-dichlorobenzoic acid before starting. |
| Product is Dark/Discolored | 1. Reaction temperature was too high, causing decomposition. 2. Contamination in the reactor. | 1. Adhere strictly to the specified temperature range. 2. Ensure the reactor is thoroughly cleaned and dried before use. The crude product can be treated with activated carbon during recrystallization. [3] |
| Formation of Isomeric Byproducts | 1. Impurities in the starting material. [2] 2. Non-optimal reaction conditions. | 1. Source high-purity starting material. 2. Follow the established temperature and addition rate protocols. Isomers may need to be removed via recrystallization. |
| Violent/Uncontrolled Quench | 1. Quench temperature too high. 2. Addition of reaction mass was too fast. 3. Insufficient agitation in the quench vessel. | 1. Ensure sufficient ice is present and the cooling system is active. 2. Reduce the addition rate immediately. 3. Increase stirrer speed. |
Conclusion
The scale-up synthesis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid is a robust and well-established industrial process. Success hinges on a deep understanding of the reaction mechanism, meticulous control over process parameters—especially temperature—and an unwavering commitment to safety. The highly reactive nature of chlorosulfonic acid demands specialized equipment and rigorous protocols, particularly during the critical quenching step. By implementing the process controls, analytical checks, and safety measures outlined in this guide, researchers and manufacturers can achieve a high-yielding, efficient, and safe production of this vital chemical intermediate. Future advancements, such as the implementation of continuous flow chemistry, may offer even greater control over reaction exotherms and improve the overall safety profile of this important transformation. [7]
References
- Source: Google Patents (CN101066943A)
-
Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: MDPI URL: [Link]
-
Title: 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S Source: PubChem URL: [Link]
- Source: Google Patents (CN100522936C)
-
Title: A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid Source: Patsnap URL: [Link]
- Source: Google Patents (US4549993A)
- Source: Google Patents (US4409240A)
-
Title: HAZARD SUMMARY: CHLOROSULPHONIC ACID Source: NJ.gov URL: [Link]
-
Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications URL: [Link]
-
Title: Sulfonyl chloride synthesis by chlorosulfonation Source: Organic Chemistry Portal URL: [Link]
-
Title: 3,4~Dichlorobenzene sulfonic acid Source: Kyushu University Institutional Repository URL: [Link]
-
Title: Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor Source: ResearchGate URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Dichloro-5-(chlorosulfonyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.
Synthesis Overview: The Chlorosulfonation Pathway
The most common and direct route to this compound is the electrophilic aromatic substitution of 3,4-dichlorobenzoic acid using chlorosulfonic acid (ClSO₃H) as the reagent. The reaction proceeds via the in-situ formation of a potent electrophile, SO₂Cl⁺, which then attacks the electron-rich aromatic ring. The two chlorine atoms and the deactivating, meta-directing carboxylic acid group guide the incoming chlorosulfonyl group primarily to the 5-position.
The overall reaction can be summarized as follows: Starting Material: 3,4-Dichlorobenzoic Acid Reagent: Chlorosulfonic Acid (often in excess, acting as both reagent and solvent) Product: this compound Byproduct: Hydrochloric Acid (HCl)
While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a practical question-and-answer format.
Question 1: Why is my yield consistently low?
Low yield is the most common complaint and can stem from multiple, often overlapping, issues. The key is to systematically identify the source of product loss.
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Primary Cause: Hydrolysis of the Product. The sulfonyl chloride group (-SO₂Cl) is highly susceptible to hydrolysis, reacting with water to form the corresponding and often undesired sulfonic acid (-SO₃H).[1] This is a major cause of yield loss, especially during the workup phase.[1]
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Solution:
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Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a dry atmosphere (e.g., nitrogen or argon). The starting 3,4-dichlorobenzoic acid should be thoroughly dried before use.
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Optimized Workup: The reaction quench is a critical step. The reaction mixture should be transferred slowly and carefully onto a vigorously stirred slurry of crushed ice or ice-water.[2][3] This method rapidly precipitates the less soluble sulfonyl chloride product while diluting and cooling the excess chlorosulfonic acid, minimizing contact time with aqueous media. The low solubility of the product in cold aqueous acid protects it from extensive hydrolysis.[4][5]
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-
-
Primary Cause: Incomplete Reaction. The deactivating nature of the two chlorine atoms and the carboxylic acid group on the benzene ring can make the chlorosulfonation reaction sluggish.[1]
-
Solution:
-
Sufficient Reagent Excess: Use a significant molar excess of chlorosulfonic acid. A common range is 4 to 10 molar equivalents relative to the starting material.[3] This ensures that the chlorosulfonic acid can act as both the reagent and the solvent, driving the reaction equilibrium towards the product.[6]
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Reaction Temperature & Time: While initial addition of the substrate to chlorosulfonic acid should be done at a low temperature (0-10 °C) to control the initial exotherm, the reaction often requires heating to proceed to completion. A typical temperature range is 130-150 °C for 1-6 hours.[3] Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC analysis of quenched aliquots) to determine the optimal time.
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Question 2: My final product is contaminated with a significant amount of a high-melting white solid. What is it?
This is likely the diaryl sulfone byproduct, formed by the reaction of the desired sulfonyl chloride (or the intermediate sulfonic acid) with another molecule of the starting 3,4-dichlorobenzoic acid.
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Cause: Diaryl sulfone formation is favored under forcing conditions, particularly when the concentration of the aromatic substrate is high relative to the active sulfonating agent.[1] This can happen if the reaction is overheated or if an insufficient excess of chlorosulfonic acid is used.
-
Solution:
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Maintain Reagent Excess: As with preventing incomplete reactions, using a sufficient excess (4-10 equivalents) of chlorosulfonic acid maintains a high concentration of the electrophile and minimizes this bimolecular side reaction.[6]
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Control Temperature: Avoid excessive heating. While the reaction requires elevated temperatures, running it significantly above the optimal range (e.g., >150 °C) can promote sulfone formation.[7]
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Order of Addition: Add the 3,4-dichlorobenzoic acid portion-wise to the cold chlorosulfonic acid. This maintains a low concentration of the substrate in the reaction mixture at all times, disfavoring the sulfone side reaction.
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-
Question 3: How can I minimize the formation of the sulfonic acid impurity in my isolated product?
The presence of 3,4-dichloro-5-sulfonic acid is almost always due to hydrolysis.
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Cause: Exposure of the sulfonyl chloride product to moisture, either from the atmosphere, wet solvents, or during the aqueous workup.[8]
-
Solution:
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Anhydrous Reaction: This cannot be overstated. Use dry reagents and maintain an inert atmosphere.
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Rapid and Cold Workup: After quenching the reaction on ice, do not allow the precipitated product to sit in the acidic aqueous mixture for an extended period. Filter the solid promptly and wash it with cold water to remove adhered acids.
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Drying: Dry the isolated product thoroughly under vacuum, possibly over a strong desiccant like phosphorus pentoxide (P₂O₅).
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-
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for handling chlorosulfonic acid? A: Chlorosulfonic acid is extremely corrosive and reacts violently and explosively with water, generating large volumes of toxic HCl gas.[9]
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Personal Protective Equipment (PPE): Always use a fume hood with the sash pulled down. Wear an acid-resistant lab coat, thick neoprene or rubber gloves, and a full face shield with safety goggles.[9]
-
Handling: Use glass or Teflon-lined equipment. Ensure the apparatus is completely dry. Add reagents slowly and control the temperature, as the initial reaction is highly exothermic.
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Storage: Store in a tightly sealed container with a Teflon-lined cap in a cool, dry place away from incompatible materials.[9]
Q: How do I properly quench a large-scale chlorosulfonation reaction? A: The key is to manage the extreme heat of dilution.
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Prepare a separate, appropriately sized vessel containing a large amount of crushed ice and water (an ice slurry) with vigorous mechanical stirring.
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Cool the completed reaction mixture to room temperature or slightly below.
-
Slowly and carefully add the reaction mixture to the stirred ice slurry via an addition funnel or by pouring in a thin stream. The rate of addition should be controlled to keep the quench temperature low.
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Never add water or ice to the reaction mixture. This will cause a violent, uncontrolled exotherm and release of HCl gas.[9]
Q: What is the best method for purifying the final product? A: Recrystallization is typically effective.
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The crude, dried product can often be purified by recrystallizing from a suitable dry, non-reactive solvent. Toluene or a mixture of toluene and petroleum ether are commonly used for aryl sulfonyl chlorides.[8] Avoid any solvents with hydroxyl groups, like alcohols.
Optimized Laboratory Protocol
This protocol is a synthesis of best practices aimed at maximizing yield and purity.
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Materials & Equipment:
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3,4-Dichlorobenzoic acid (1.0 eq)
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Chlorosulfonic acid (5.0 eq)
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Round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
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Ice bath
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Heating mantle
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Beaker with crushed ice
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Büchner funnel and filter flask
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried. Set up the reaction flask under a nitrogen atmosphere.
-
Reagent Charging: Charge the reaction flask with chlorosulfonic acid (5.0 eq). Cool the flask in an ice bath to 0-5 °C.
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Substrate Addition: Slowly add the dry 3,4-dichlorobenzoic acid (1.0 eq) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C. Vigorous HCl gas evolution will be observed.
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Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gradually heat the mixture to 140 °C and maintain this temperature for 3 hours.
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Monitoring: (Optional but recommended) After 3 hours, cool a small aliquot, quench it on ice, extract with ethyl acetate, and analyze by TLC or HPLC to confirm the consumption of starting material.
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Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully pour the reaction mixture into the crushed ice.
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Isolation: A white solid should precipitate. Stir the slurry for 15 minutes, then collect the solid by vacuum filtration.
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Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is no longer strongly acidic.
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Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale | Potential Issue if Deviated |
| Molar Ratio (ClSO₃H:Substrate) | 4:1 to 10:1 | Acts as reagent and solvent; drives equilibrium.[3] | < 4:1: Incomplete reaction, sulfone formation. |
| Addition Temperature | 0 - 15 °C | Controls initial exothermic reaction. | > 15°C: Potential for runaway reaction, side products. |
| Reaction Temperature | 130 - 150 °C | Provides activation energy for deactivated ring.[3] | < 130°C: Slow or incomplete reaction. > 150°C: Increased sulfone and other byproducts.[7] |
| Reaction Time | 1 - 6 hours | Allows reaction to proceed to completion.[3] | Too short: Incomplete reaction. Too long: Potential for product degradation. |
| Atmosphere | Anhydrous (N₂ or Ar) | Prevents hydrolysis of reagent and product.[8] | Air/Moisture: Low yield due to hydrolysis. |
| Quenching Method | Add reaction to ice | Rapidly precipitates product, safely dilutes acid.[2] | Adding ice to reaction: Violent, explosive reaction.[9] |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 3. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. api.pageplace.de [api.pageplace.de]
- 7. Sci-Hub. CYCLISATION OF DIARYL COMPOUNDS WITH CHLOROSULFONIC ACID / Phosphorus, Sulfur, and Silicon and the Related Elements, 1993 [sci-hub.box]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Chlorosulfonation of Dichlorobenzoic Acids
Welcome to the technical support center for the chlorosulfonation of dichlorobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common side reactions, provide troubleshooting strategies, and offer detailed protocols to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the chlorosulfonation of 2,4-dichlorobenzoic acid and why is regioselectivity important?
The desired product is typically 2,4-dichloro-5-chlorosulfonyl-benzoic acid. This compound is a key intermediate in the synthesis of the diuretic drug Furosemide[1][2].
The regioselectivity of this reaction is critical. The two chlorine atoms and the deactivating, meta-directing carboxylic acid group on the 2,4-dichlorobenzoic acid ring collectively favor the electrophilic substitution at the 5-position[1]. Any deviation from this regioselectivity leads to the formation of undesired isomers, which can be challenging to separate from the main product, ultimately impacting yield and purity.
Q2: What are the most common side reactions encountered during the chlorosulfonation of dichlorobenzoic acids?
Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. The most prevalent of these include:
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Sulfone Formation: The intermediate sulfonic acid or the sulfonyl chloride product can react with another molecule of the dichlorobenzoic acid substrate to form sulfone byproducts[1][3].
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Hydrolysis of the Sulfonyl Chloride: The desired aromatic sulfonyl chloride is highly susceptible to hydrolysis, converting it back to the corresponding sulfonic acid, especially during aqueous workup procedures[1][4]. This is a major contributor to yield loss.
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Polysulfonation: Under certain conditions, more than one sulfonyl chloride group can be introduced onto the aromatic ring[1].
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Reaction at the Carboxylic Acid Group: Chlorosulfonic acid can react with the carboxylic acid group, potentially forming a mixed anhydride or an acyl chloride[1].
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Formation of Isomeric Byproducts: The presence of other positional isomers in the starting 2,4-dichlorobenzoic acid can lead to the formation of the corresponding isomeric sulfonyl chlorides[1].
Troubleshooting Guide: Side Reactions
This section provides a detailed breakdown of common side reactions, their mechanistic origins, and practical troubleshooting steps.
Issue 1: Formation of Sulfone Byproducts
Symptoms:
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Appearance of a high molecular weight impurity in your reaction mixture, often with poor solubility.
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Reduced yield of the desired sulfonyl chloride.
Causality: Sulfone formation is an electrophilic aromatic substitution reaction where the sulfonic acid or sulfonyl chloride acts as the electrophile, attacking another molecule of the electron-rich dichlorobenzoic acid. This is more likely to occur at higher temperatures or with prolonged reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting sulfone formation.
Detailed Steps:
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Lower Reaction Temperature: High temperatures accelerate the rate of sulfone formation. Gradually decrease the reaction temperature in increments of 5-10°C to find the optimal balance between the rate of the desired reaction and the side reaction.
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Reduce Reaction Time: Prolonged exposure to the reaction conditions can promote the formation of sulfones. Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC) and quench the reaction as soon as the starting material is consumed.
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Adjust Reagent Stoichiometry: Using a larger excess of chlorosulfonic acid can help to ensure the complete and rapid conversion of the starting material, minimizing the opportunity for the intermediate to react with the remaining substrate to form sulfones. A molar ratio of chlorosulfonic acid to dichlorobenzoic acid in the range of 4:1 to 10:1 is often employed[5].
Issue 2: Hydrolysis of the Sulfonyl Chloride Product
Symptoms:
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Significant loss of product during aqueous workup.
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Presence of the corresponding sulfonic acid in the final product.
Causality: Sulfonyl chlorides are highly reactive and readily undergo hydrolysis in the presence of water to form the corresponding sulfonic acids[4][6]. This can occur with trace amounts of moisture in the reaction or, more commonly, during the workup step when the reaction mixture is quenched with water or ice.
Troubleshooting Workflow:
Caption: Minimizing sulfonyl chloride hydrolysis.
Detailed Steps:
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Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize the presence of water during the reaction.
-
Modify Workup Procedure:
-
Instead of quenching the reaction mixture in a large volume of water, consider carefully adding the reaction mixture to a slurry of ice and a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). This allows for the simultaneous quenching of excess chlorosulfonic acid and extraction of the desired product into the organic layer, minimizing its contact time with the aqueous phase.
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Perform the workup at low temperatures (e.g., 0-5°C) to reduce the rate of hydrolysis.
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-
Rapid Extraction and Drying: After the initial quench, promptly separate the organic layer and wash it with brine to remove residual water. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before removing the solvent.
Issue 3: Polysulfonation
Symptoms:
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Formation of products with multiple sulfonyl chloride groups.
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Complex product mixture that is difficult to purify.
Causality: While the dichlorobenzoic acid ring is deactivated, under forcing conditions (high temperature, long reaction times, or a large excess of a highly reactive sulfonating agent), the introduction of a second sulfonyl chloride group can occur.
Troubleshooting Steps:
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Milder Reaction Conditions: Employ lower temperatures and shorter reaction times.
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Control Stoichiometry: Avoid using an excessively large excess of chlorosulfonic acid.
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Alternative Sulfonating Agents: In some cases, using a milder sulfonating agent might be necessary, although this can also lead to incomplete reactions.
Experimental Protocols
Protocol 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
This protocol is a general guideline and may require optimization based on your specific experimental setup and desired scale.
Materials:
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2,4-Dichlorobenzoic acid
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser connected to a gas outlet (to vent HCl), add 2,4-dichlorobenzoic acid (1 equivalent).
-
Carefully and slowly add an excess of chlorosulfonic acid (5-10 equivalents) to the flask at room temperature with stirring.
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Heat the reaction mixture to the desired temperature (typically between 130°C and 150°C) and maintain it for 1 to 6 hours[5][7]. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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In a separate large beaker, prepare a slurry of crushed ice and DCM.
-
Slowly and carefully pour the cooled reaction mixture into the ice/DCM slurry with vigorous stirring.
-
Separate the organic layer.
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Wash the organic layer sequentially with cold water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-chlorosulfonyl-benzoic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate, the ratio will need to be optimized)
-
UV lamp
Procedure:
-
Prepare a developing chamber with the chosen mobile phase.
-
Dissolve a small amount of your starting material (2,4-dichlorobenzoic acid) in a suitable solvent (e.g., ethyl acetate) to use as a reference.
-
Carefully withdraw a small aliquot of the reaction mixture and quench it in a vial containing ice and a small amount of ethyl acetate.
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Spot the starting material reference and the quenched reaction mixture on the baseline of a TLC plate.
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Develop the plate in the prepared chamber.
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Visualize the spots under a UV lamp[8]. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Data Presentation
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 130°C - 150°C | Balances reaction rate with minimizing side reactions like sulfone formation[5][7]. |
| Reaction Time | 1 - 6 hours | Dependent on temperature and substrate reactivity; should be monitored to avoid byproduct formation[5][7]. |
| Chlorosulfonic Acid Ratio | 4:1 to 10:1 (to substrate) | An excess drives the reaction to completion[5]. |
| Workup Temperature | 0°C - 5°C | Minimizes hydrolysis of the sulfonyl chloride product. |
Conclusion
The chlorosulfonation of dichlorobenzoic acids is a powerful synthetic tool, but it requires careful control of reaction conditions to minimize the formation of side products. By understanding the mechanisms behind these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired products.
References
- BenchChem. (n.d.). Common side reactions during the chlorosulfonation of dichlorobenzoic acids.
-
Chegg. (2023, April 30). Furosemide is synthesized in a relatively simple manner. Retrieved from [Link]
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Jenkins, H. D. B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1445.
- BenchChem. (n.d.). Analytical methods for monitoring (Chloromethyl)sulfonylethane reactions (TLC, HPLC, GC-MS).
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- BenchChem. (n.d.). 2,6-dichloro-3-chlorosulfonyl-benzoic acid vs. 2,4-dichloro-5-chlorosulfonyl-benzoic acid in synthesis.
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chegg.com [chegg.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Introduction
Welcome to the technical support center for the purification of crude 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a critical intermediate in the synthesis of various pharmacologically active molecules, the purity of this compound is paramount to ensure the quality and efficacy of the final product.[1] This document offers practical, field-proven insights to help you navigate the common challenges encountered during its purification.
The inherent reactivity of the chlorosulfonyl group makes this compound susceptible to hydrolysis, presenting a primary challenge during purification.[1][2] This guide will address this and other potential issues, providing structured solutions based on sound scientific principles.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of crude this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of Purified Product
One of the most common issues is a lower-than-expected yield after the purification process. This can be attributed to several factors throughout the experimental workflow.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the Sulfonyl Chloride Group: The chlorosulfonyl moiety is highly reactive towards water, leading to the formation of the corresponding sulfonic acid, which may be lost during workup or have different solubility properties.[1][2][3] | Minimize Water Content: Ensure all solvents and glassware are thoroughly dried before use. If an aqueous workup is unavoidable, perform it quickly at low temperatures (0-5 °C) to minimize hydrolysis. The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection against hydrolysis during precipitation.[4][5] | A significant reduction in the formation of the sulfonic acid byproduct, leading to a cleaner reaction profile and a higher yield of the desired product. |
| Incomplete Crystallization: The product may not have fully precipitated from the solution during recrystallization. | Optimize Crystallization Conditions: After dissolving the crude product in a minimal amount of hot solvent, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6][7] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[6] | Increased precipitation of the target compound from the solution, resulting in a higher isolated yield. |
| Product Loss During Filtration and Washing: A portion of the purified product may be lost during the transfer and washing steps. | Use Appropriate Filtration Technique: Employ a Hirsch or Büchner funnel for efficient solid collection.[6] Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[6] | Minimized loss of the purified solid during the isolation steps. |
Issue 2: Presence of Impurities in the Final Product
Even after purification, the final product may show the presence of impurities when analyzed by techniques such as HPLC or NMR.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-precipitation of Starting Materials or Byproducts: Impurities with similar solubility profiles to the desired product may crystallize out of solution alongside it. | Select an Appropriate Recrystallization Solvent: The ideal solvent should dissolve the desired compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.[7] Experiment with different solvent systems (e.g., ethanol/water mixtures) to achieve optimal separation.[2] | Enhanced separation of the target compound from impurities, leading to a higher purity final product. |
| Formation of the Sulfonic Acid Hydrolysis Product: As mentioned previously, hydrolysis of the sulfonyl chloride is a major side reaction.[5] | Implement Anhydrous Purification Techniques: Consider purification methods that avoid water, such as chromatography on silica gel using non-polar organic solvents. Ensure that the sample is loaded onto the column in a dry or minimally polar solvent. | A significant reduction or elimination of the sulfonic acid impurity in the final isolated product. |
| Positional Isomers: The synthesis of the parent compound, 2,4-dichlorobenzoic acid, can sometimes result in positional isomer impurities that may carry through the subsequent chlorosulfonation step.[2] | Analytical Characterization and Method Optimization: Utilize analytical techniques like HPLC to identify and quantify isomeric impurities.[8] The purification method, particularly the choice of recrystallization solvent or chromatography conditions, may need to be specifically optimized to separate these closely related compounds. | Improved resolution and removal of isomeric impurities, leading to a product with higher isomeric purity. |
Issue 3: Oily Product or Failure to Crystallize
Sometimes the product separates as an oil rather than a crystalline solid, or it fails to precipitate from the solution at all.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Impurities: High levels of impurities can disrupt the crystal lattice formation, leading to oiling out. | Pre-purification/Solvent Choice: Try triturating the crude oil with a non-polar solvent like hexane to remove non-polar impurities before attempting recrystallization. Re-evaluate the recrystallization solvent; a different solvent system may be required. | Removal of impurities that inhibit crystallization, allowing the product to form as a solid. |
| Supersaturated Solution: The solution may be supersaturated, preventing the initiation of crystallization. | Induce Crystallization: Scratch the inner surface of the flask with a glass stirring rod at the air-liquid interface to create nucleation sites.[7] Alternatively, add a small seed crystal of the pure compound to initiate crystallization.[6] | The formation of crystals from the supersaturated solution. |
| Incorrect Solvent Volume: Using too much solvent will result in a solution that is not saturated enough for crystallization to occur upon cooling. | Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent until the solution becomes cloudy, indicating saturation. Then, add a small amount of fresh hot solvent to redissolve the solid and allow it to cool slowly. | A saturated solution that will yield crystals upon cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity I should be concerned about during the purification of this compound?
The most common and significant impurity is the corresponding sulfonic acid, 3,4-dichloro-5-(sulfo)benzoic acid, which is formed by the hydrolysis of the reactive chlorosulfonyl group.[2][5] This hydrolysis can occur if the crude product is exposed to moisture in the air or in solvents.[9]
Q2: What is the best method for purifying crude this compound?
Recrystallization is a widely used and effective method for purifying solid organic compounds like this one.[6][7] The key is to select a solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities have different solubility characteristics.[6][7] For this specific compound, mixtures of ethanol and water have been reported to be effective.[2]
Q3: How can I monitor the purity of my product during and after purification?
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound.[1][8][10] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with an acid modifier like TFA or phosphoric acid) can effectively separate the target compound from its impurities.[1][8] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.
Q4: What are the recommended storage conditions for the purified product?
To maintain its stability and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, such as -20°C.[2] This minimizes exposure to moisture and reduces the rate of potential decomposition.
Q5: Are there any specific safety precautions I should take when handling this compound?
Yes, this compound is classified as an irritant.[11] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Begin by determining a suitable solvent or solvent system. Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, acetonitrile, water, and mixtures thereof) at room and elevated temperatures. An ethanol/water mixture is a good starting point.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., near-boiling 95% ethanol) dropwise while stirring and heating until the solid just dissolves.[6][7]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the mixture for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6][7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid.
Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might be: 0-5 min, 40% B; 5-20 min, 40-90% B; 20-25 min, 90% B; 25.1-30 min, 40% B (re-equilibration).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 240 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve the sample in anhydrous acetonitrile to a concentration of approximately 1 mg/mL. Prepare the sample immediately before analysis to minimize hydrolysis.[1]
-
Analysis: Inject a blank (diluent) first, followed by the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process and steps involved in the purification of crude this compound.
Caption: Recrystallization workflow for this compound.
This guide provides a comprehensive framework for troubleshooting the purification of this compound. By understanding the potential pitfalls and implementing the suggested solutions, researchers can improve the yield and purity of this important synthetic intermediate.
References
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
- Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
- 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9. Benchchem.
- This compound.
- Recrystalliz
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid. Benchchem.
- A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Unknown Source.
- A Comparative Guide to Purity Assessment of Synthesized 2,6-dichloro-3-chlorosulfonyl-benzoic Acid by HPLC. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
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- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. matrixscientific.com [matrixscientific.com]
Technical Support Center: Preventing Hydrolysis of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Welcome to the technical support center for handling 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. Its purpose is to provide in-depth, field-proven insights and troubleshooting protocols to mitigate the primary challenge associated with its use: hydrolysis. The structural features of this compound, namely the presence of three potent electron-withdrawing groups on the aromatic ring, render the sulfonyl sulfur atom exceptionally electrophilic. This heightened reactivity makes it a valuable synthetic building block but also extremely susceptible to premature reaction with water, leading to yield loss and product contamination.
This document offers a combination of frequently asked questions for quick reference, detailed troubleshooting guides for when experiments go awry, and preventative protocols to ensure success from the outset.
Frequently Asked Questions (FAQs)
Q1: What exactly is hydrolysis in the context of this compound?
A1: Hydrolysis is a chemical reaction where the chlorosulfonyl group (-SO₂Cl) of the molecule reacts with water (H₂O). In this process, the chlorine atom on the sulfonyl group is replaced by a hydroxyl group (-OH) from the water molecule. This reaction converts the this compound into its corresponding sulfonic acid, 3,4-dichloro-5-(sulfo)benzoic acid, and releases hydrogen chloride (HCl) as a byproduct.[1][2] This is a highly undesirable side reaction as the resulting sulfonic acid is typically unreactive in subsequent intended coupling reactions (e.g., sulfonamide formation).
Q2: Why is this specific molecule so prone to hydrolysis?
A2: The susceptibility of a sulfonyl chloride to hydrolysis is governed by the electrophilicity of the sulfur atom.[3] In this compound, the aromatic ring is substituted with two chlorine atoms and a carboxylic acid group. All three are strong electron-withdrawing groups. Their combined inductive and resonance effects pull electron density away from the sulfonyl group, making the sulfur atom highly electron-deficient and thus a prime target for nucleophilic attack by water.[4]
Q3: What are the common signs that my sulfonyl chloride has undergone significant hydrolysis?
A3: Several indicators may point to hydrolysis:
-
Formation of a Precipitate: The resulting sulfonic acid is often less soluble than the parent sulfonyl chloride in many organic solvents and may precipitate out of the reaction mixture.[5]
-
Decreased pH: The generation of two acidic species, the sulfonic acid and HCl, will lower the pH of your reaction mixture if it is not adequately buffered.[1]
-
Inconsistent Analytical Data: When monitoring the reaction (e.g., by TLC or LC-MS), you may observe the appearance of a new, more polar spot or peak that corresponds to the sulfonic acid.[5][6]
-
Low Yield: The most direct consequence is a lower-than-expected yield of your desired product, as the starting material is consumed by the side reaction.[6]
Q4: Can I reverse the hydrolysis reaction?
A4: No, the hydrolysis of a sulfonyl chloride to a sulfonic acid is practically irreversible under standard organic reaction conditions. The sulfonic acid is a very stable functional group. Prevention is the only effective strategy.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the nucleophilic attack by water on the electrophilic sulfur center of the sulfonyl chloride, which is the key step in the hydrolysis process.
Caption: Mechanism of sulfonyl chloride hydrolysis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and links them to potential hydrolysis, providing actionable solutions.
Issue 1: Low or No Yield of the Desired Product
You've run your reaction (e.g., forming a sulfonamide with an amine) but the yield is disappointingly low, or you've only recovered starting materials and a polar byproduct.
-
Primary Suspect: Your this compound hydrolyzed before it could react with your intended nucleophile. This is especially common if your nucleophile is weak or sterically hindered.
-
Troubleshooting Steps & Rationale:
-
Verify Solvent Anhydrousness: Do not trust a solvent bottle just because it is labeled "anhydrous." Use a freshly opened bottle of a suitable grade solvent or dry it yourself using standard laboratory procedures (e.g., distillation from a drying agent, passing through activated alumina, or using activated molecular sieves).[7] Aprotic solvents are strongly recommended.
-
Inert Atmosphere is Crucial: Ambient air contains moisture.[7] Before adding any reagents, thoroughly purge your reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure of that gas throughout the experiment.
-
Control Temperature: Hydrolysis rates, like most reactions, increase with temperature. Start your reaction at a low temperature (e.g., 0 °C or -20 °C), especially during the addition of reagents.[8] Allow the reaction to warm to room temperature only if you have confirmed that the desired reaction is sluggish at lower temperatures.
-
Order of Addition: If your protocol involves a base, add the sulfonyl chloride to the mixture of your nucleophile and base, not the other way around. This ensures the nucleophile is present and ready to react the moment the sulfonyl chloride is introduced.
-
Issue 2: A Persistent, Unidentified Polar Impurity is Contaminating Your Product
Your desired product is formed, but it is contaminated with a significant byproduct that is difficult to remove by standard chromatography or recrystallization.
-
Primary Suspect: The impurity is the sulfonic acid hydrolysis product. Its high polarity can cause streaking on TLC plates and make separation challenging.
-
Troubleshooting Steps & Rationale:
-
Implement Rigorous Anhydrous Technique: Follow all the steps outlined in "Issue 1." Even trace amounts of water can lead to nagging impurities.[9][10]
-
Aqueous Workup Optimization: If an aqueous workup is unavoidable, perform it as quickly as possible and with ice-cold solutions to minimize the contact time and temperature, thereby reducing the rate of hydrolysis.[6] The low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection, but this should not be relied upon.[11]
-
Use a Scavenger Resin: In some purification strategies, a basic scavenger resin can be used to bind and remove the acidic sulfonic acid impurity from the product mixture.
-
Derivatization for Analysis: To confirm the identity of the impurity, you can take an aliquot of the crude material and attempt to derivatize it. For example, the sulfonic acid will not react with an amine under standard coupling conditions, while the remaining sulfonyl chloride will. This can be monitored by LC-MS.[12]
-
Proactive Prevention: Protocols for Success
Adherence to the following protocols will significantly minimize the risk of hydrolysis.
Protocol 1: Selection and Preparation of Anhydrous Solvents
The choice of solvent is critical. Aprotic solvents are mandatory as protic solvents (like alcohols) can react with the sulfonyl chloride.
| Solvent | Boiling Point (°C) | Common Drying Method |
| Dichloromethane (DCM) | 40 | Distillation from CaH₂ |
| Tetrahydrofuran (THF) | 66 | Distillation from Na/benzophenone |
| Acetonitrile (MeCN) | 82 | Distillation from CaH₂ |
| 1,4-Dioxane | 101 | Distillation from Na/benzophenone |
| Toluene | 111 | Distillation from Na |
Procedure:
-
Select a suitable aprotic solvent from the table above.
-
Set up a distillation apparatus or use a solvent purification system (e.g., a Grubbs apparatus).
-
Alternatively, for smaller scales, add freshly activated 4 Å molecular sieves to a bottle of anhydrous solvent and allow it to stand for at least 24 hours before use.
-
Always handle and dispense anhydrous solvents under an inert atmosphere.
Protocol 2: Reaction Setup Under Inert Atmosphere
Procedure:
-
Flame-dry or oven-dry all glassware (reaction flask, addition funnel, condenser) and allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
Assemble the glassware while purging with nitrogen or argon.
-
Use rubber septa to seal openings and introduce reagents via syringe.
-
Connect the top of the condenser or a sidearm to a gas bubbler or a balloon filled with the inert gas to maintain a slight positive pressure.
Troubleshooting Workflow Diagram
If you encounter issues, this workflow can help diagnose the problem.
Caption: A decision tree for troubleshooting hydrolysis.
References
- ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- American Chemical Society. (1980). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Adv. Phys. Org. Chem., 17, 65-181.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4).
- Quora. (2023). What is the use of sulfonyl chloride?
- National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
- BenchChem. (n.d.). Common side reactions during the chlorosulfonation of dichlorobenzoic acids.
- ResearchGate. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- ChemRxiv. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- BenchChem. (n.d.). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents.
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Wikipedia. (n.d.). Sulfonyl halide.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
- Reddit. (2016). Hydrolysis stable sulfonyl chlorides.
- Wikipedia. (n.d.). Sulfuryl chloride.
- BenchChem. (n.d.). 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9.
- MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Indian Journal of Chemistry. (n.d.).
- ResearchGate. (2002). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- ResearchGate. (2005). ROMP-Generated Oligomeric Sulfonyl Chlorides as Versatile Soluble Scavenging Agents.
- BenchChem. (n.d.). An In-depth Technical Guide to Sulfonyl Chlorides as Protecting Groups.
- Google Patents. (n.d.). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Guidechem. (n.d.). 3,4-dichloro-5-(chlorosulfonyl)-benzoic acid 151104-67-5 wiki.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques.
- PubChemLite. (n.d.). This compound (C7H3Cl3O4S).
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid.
- PubMed. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
- ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
- MDPI. (n.d.). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
stability and storage conditions for 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information on the stability and storage of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid, a key intermediate in pharmaceutical synthesis. Understanding its chemical properties is crucial for maintaining its integrity and ensuring the success of experimental outcomes.
I. Chemical Profile and Inherent Stability
This compound is a solid compound characterized by a highly reactive chlorosulfonyl group attached to a dichlorinated benzoic acid backbone.[1] This structure dictates its stability and handling requirements. The primary reactive site is the electrophilic sulfur atom in the chlorosulfonyl group, which is susceptible to nucleophilic attack.[1] The presence of two electron-withdrawing chlorine atoms on the benzene ring further enhances the reactivity of this group.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₃O₄S | [2] |
| Molecular Weight | 289.5 g/mol | [2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in polar organic solvents | [1] |
II. Core Stability and Storage Recommendations
Proper storage is paramount to prevent the degradation of this compound. The principal degradation pathway is hydrolysis of the chlorosulfonyl group.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry, and well-ventilated place.[3][4][5] Recommended storage temperatures are typically between 15-25°C.[6]
-
Atmosphere: Due to its sensitivity to moisture, it is advisable to store the compound under an inert atmosphere, such as nitrogen.[4][5] Keep the container tightly closed when not in use.[3][4][5]
-
Light: Protect from direct sunlight.[7]
Incompatible Materials:
-
Water/Moisture: The chlorosulfonyl group readily hydrolyzes in the presence of water to form the corresponding sulfonic acid.[1][8] This is the most common cause of degradation.
-
Strong Oxidizing Agents: Avoid storage with strong oxidizing agents.[3][9]
-
Alcohols and Amines: Reacts readily with alcohols to form sulfonate esters and with amines to form sulfonamides.[8] While these are often desired reactions in synthesis, they represent degradation pathways if unintended.
Storage and Incompatibility Overview
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound.
FAQs:
-
Q1: My reaction yield is consistently low. Could the starting material be the problem?
-
A1: Yes, low yields are often traced back to the degradation of the starting material. The most likely cause is the hydrolysis of the chlorosulfonyl group due to improper storage. Titrate a small sample of your material to determine its purity before use.
-
-
Q2: I've noticed a change in the physical appearance of the solid (e.g., clumping, discoloration). What does this indicate?
-
A2: Clumping can be a sign of moisture absorption. Discoloration may indicate other degradation pathways or impurities. In either case, the material's purity is questionable, and it should be re-analyzed before use.
-
-
Q3: Can I dissolve the compound in an alcohol-based solvent for storage?
-
A3: No. Sulfonyl chlorides react with alcohols to form sulfonate esters.[8] This would lead to the complete degradation of your starting material. Use aprotic, polar organic solvents for dissolution immediately prior to your reaction.
-
-
Q4: What is the best way to handle the compound to minimize exposure to atmospheric moisture?
-
A4: Handle the compound in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon). Use dry glassware and solvents. If a glove box is unavailable, work quickly and efficiently, and ensure the container is sealed immediately after use.
-
Troubleshooting Scenarios:
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent reaction results | Partial degradation of the starting material due to moisture exposure. | 1. Confirm the purity of the starting material via analytical methods (e.g., NMR, titration). 2. If degraded, procure a fresh batch and ensure stringent anhydrous storage conditions. |
| Formation of an unexpected, more polar byproduct | Hydrolysis of the chlorosulfonyl group to the sulfonic acid.[1][8] | 1. Review your experimental setup to identify and eliminate any sources of moisture. 2. Use freshly dried solvents and glassware. |
| The solid has become difficult to handle and appears "sticky" | The material has likely absorbed atmospheric moisture. | 1. The material is likely partially hydrolyzed. Its use is not recommended for reactions requiring high purity. 2. Consider purification by recrystallization if possible, though preventing re-exposure to moisture is critical. |
IV. Experimental Protocols
Protocol 1: Handling and Dispensing under Anhydrous Conditions
-
Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: If available, transfer the required amount of this compound inside a glove box with a low-moisture atmosphere.
-
Alternative Method: If a glove box is not available, open the main container under a positive pressure of dry nitrogen.
-
Dispensing: Quickly weigh the desired amount of the solid into a pre-dried reaction vessel.
-
Sealing: Immediately and securely seal both the main container and the reaction vessel.
-
Dissolution: Add your dried, aprotic solvent to the reaction vessel via a syringe through a septum.
Anhydrous Handling Workflow
V. Safety and Disposal
This compound is a corrosive and irritant compound.[2] It can cause severe skin burns and eye damage.[2] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Spill Management:
In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled waste container.
Waste Disposal:
Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Unused material can be cautiously quenched by slowly adding it to a stirred, cold solution of sodium bicarbonate to neutralize the reactive chlorosulfonyl group before disposal.
VI. References
-
Vertex AI Search. (n.d.). 3,4-Dichlorobenzoic acid - SAFETY DATA SHEET.
-
Benchchem. (n.d.). 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9.
-
PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336.
-
Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
-
Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides.
-
Benzoic Acid Standard. (2015, April 16).
-
Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References.
-
Thermo Fisher Scientific. (2006, May 17). SAFETY DATA SHEET.
-
SAFETY DATA SHEET. (2010, May 15).
-
Wikipedia. (n.d.). Sulfonyl halide.
-
Carl ROTH. (2015, August 28). Safety Data Sheet: Benzoic acid.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Sources
- 1. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
- 2. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. carlroth.com [carlroth.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
common impurities in 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid and their identification
Welcome to the technical support center for 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common impurities encountered during the synthesis, handling, and analysis of this important chemical intermediate. Our approach is rooted in practical, field-proven insights to ensure the integrity of your research and development processes.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant loss of yield during the aqueous workup of my chlorosulfonation reaction. What is the likely cause?
This is a very common issue. The primary cause of yield loss during aqueous workup is the hydrolysis of the reactive chlorosulfonyl group (-SO₂Cl) to the corresponding sulfonic acid (-SO₃H).[1] The sulfonyl chloride is highly susceptible to nucleophilic attack by water.
-
Troubleshooting:
-
Minimize the duration of contact with water during the workup.
-
Use ice-cold water for washing to reduce the rate of hydrolysis.
-
Ensure all organic solvents used for extraction are anhydrous.
-
Consider alternative workup procedures that avoid aqueous environments where possible.
-
Q2: My final product shows multiple peaks on HPLC that are very close to the main peak. What could these be?
Close-eluting peaks are often indicative of isomeric impurities. These typically arise from impurities present in your starting material, 3,4-Dichlorobenzoic acid. The chlorosulfonation reaction will proceed on these isomers, leading to a mixture of final products that can be challenging to separate.[1]
-
Most Common Isomeric Precursors:
-
2,4-Dichlorobenzoic acid
-
2,5-Dichlorobenzoic acid
-
3,5-Dichlorobenzoic acid
-
2,6-Dichlorobenzoic acid
-
It is crucial to assess the purity of the 3,4-Dichlorobenzoic acid starting material before proceeding with the synthesis.
Q3: I have an impurity with a molecular weight that is 18 units lower than my product. What is it likely to be?
An impurity with a mass difference of 18 amu (corresponding to the loss of HCl and the addition of H₂O) is almost certainly the hydrolysis product, 3,4-Dichloro-5-sulfobenzoic acid . This is the most common degradation product of this compound.
Impurity Identification Guide
A multi-faceted analytical approach is essential for the robust identification and quantification of impurities.
Logical Workflow for Impurity Identification
Below is a recommended workflow for identifying unknown peaks in your sample analysis.
Caption: Recommended workflow for impurity identification.
Common Impurities and Their Structures
The following diagram illustrates the structures of this compound and its most common process-related and degradation impurities.
Sources
Technical Support Center: Optimizing Sulfonamide Formation with Sterically Hindered Amines
Welcome to the technical support center dedicated to the intricate process of sulfonamide formation, with a specific focus on reactions involving sterically hindered amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in synthesizing these important structural motifs. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing not just solutions but also the underlying rationale to empower your synthetic strategies.
Question 1: I am observing very low to no yield when reacting a bulky secondary amine with a sulfonyl chloride under standard conditions (e.g., pyridine in DCM). What is the likely cause, and how can I improve the yield?
Answer:
The primary culprit for low to non-existent yields in the synthesis of sterically hindered sulfonamides is the combination of the bulky amine's low nucleophilicity and the steric hindrance around the nitrogen atom. This combination creates a significant energy barrier that prevents an efficient reaction with the sulfonyl chloride under standard conditions.[1]
Here’s a systematic approach to troubleshoot and optimize your reaction:
1. Increase Reaction Temperature: For sterically hindered amines, elevating the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] Solvents with higher boiling points, such as acetonitrile (MeCN) or dimethylformamide (DMF), may be required.[1]
2. Employ a More Potent Catalyst:
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for the sulfonylation of sterically hindered amines and other weak nucleophiles.[2][3][4] It operates by forming a more reactive sulfonyl-DMAP intermediate.[2] In many cases, DMAP can be used as the sole base, eliminating the need for others like pyridine or triethylamine.[2]
-
Indium Catalysis: Indium metal has proven effective in catalyzing the sulfonylation of sterically hindered and less nucleophilic anilines, often providing excellent yields.[5][6] It is air-stable, non-toxic, and can frequently be recycled.[1]
3. Utilize Alternative Sulfonylating Agents: If modifying the reaction conditions doesn't yield the desired results, consider a more reactive sulfonylating agent. Pentafluorophenyl (PFP) sulfonate esters are stable alternatives to sulfonyl chlorides and can react with a variety of amines, including some that are sterically hindered.[1]
4. Optimize the Base: The choice of base is critical. While pyridine is common, a stronger, non-nucleophilic base might be necessary for more challenging substrates to prevent side reactions.[1][7]
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Question 2: My reaction is producing significant side products. What are the common culprits and how can I minimize their formation?
Answer:
Side product formation is a common issue, particularly when forcing conditions are required. Here are some of the usual suspects and how to address them:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture, leading to the formation of the unreactive sulfonic acid.[8]
-
Bis-sulfonylation of Primary Amines: Primary amines can sometimes react twice to form a bis-sulfonated product, reducing the yield of the desired monosulfonamide.[8]
-
Solution: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the monosulfonated product.[9]
-
-
Base-Promoted Side Reactions: Strong bases can sometimes promote elimination or other unwanted reactions.
-
Solution: Carefully select your base. For particularly sensitive substrates, a catalyst like indium that allows for base-free conditions can be advantageous.[1]
-
Question 3: The reaction is extremely slow or appears to stall completely. What factors should I investigate?
Answer:
A stalled reaction is often due to a combination of steric and electronic factors.
-
Steric Hindrance: This is the most common reason for slow reactions with bulky amines.[1][9] The ortho-substituents on an aromatic sulfonyl chloride can also contribute significantly to steric hindrance.[9]
-
Purity of Reagents: The purity of both the amine and the sulfonyl chloride is crucial. Old sulfonyl chlorides can hydrolyze over time, reducing their reactivity.[8]
-
Solution: Use freshly opened or purified reagents whenever possible.
-
-
Solvent Choice: The solvent can have a significant impact on reaction rates.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary in sulfonamide synthesis?
The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[8] The base is added to neutralize this acid. If left unneutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]
Q2: Can I use an excess of my amine as the base?
If the amine is inexpensive and easily removable, using it in excess (around 2 equivalents) can serve as both the nucleophile and the base, eliminating the need for an additional base like pyridine or triethylamine.
Q3: What is the role of DMAP in catalyzing the reaction?
4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[2] This intermediate is more susceptible to nucleophilic attack by the sterically hindered amine than the original sulfonyl chloride. DFT calculations have shown that the energy barrier for the DMAP intermediate is significantly lower than for intermediates formed with other bases like collidine.[3][4]
DMAP Catalytic Cycle
Caption: The catalytic cycle of DMAP in sulfonamide formation.
Q4: Are there alternatives to using sulfonyl chlorides?
Yes, several alternative methods exist to circumvent the challenges associated with sulfonyl chlorides:
-
Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used as a source of SO2 in reactions with Grignard reagents and amines to form sulfonamides.[11][12]
-
From Carboxylic Acids: Recent methods have been developed for the one-pot synthesis of sulfonamides from readily available carboxylic acids and amines.[13]
-
Electrochemical Methods: An environmentally friendly approach involves the electrochemical oxidative coupling of thiols and amines.[14]
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis with a Non-Hindered Amine
This protocol serves as a standard starting point.
-
To a solution of the amine (1.0 mmol) and a suitable base (e.g., pyridine, 2.0 mmol) in an appropriate anhydrous solvent (e.g., dichloromethane, 10 mL) at 0 °C, add the sulfonyl chloride (1.0 mmol) portion-wise.[15]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.[8]
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Optimized Protocol for a Sterically Hindered Amine using DMAP
This modified protocol is designed to overcome steric challenges.
-
To a dry, round-bottom flask under an inert atmosphere, add the hindered amine (1.0 equivalent) and an anhydrous solvent (e.g., DCM or MeCN).
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1-0.2 equivalents).[9]
-
Add the sulfonyl chloride (1.05 equivalents) to the stirred solution.
-
Stir the reaction at room temperature or heat as necessary, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Data Summary
The choice of reaction conditions can dramatically impact the yield when working with sterically hindered amines. The following table provides a qualitative comparison of expected outcomes.
| Amine Type | Sulfonyl Chloride | Conditions | Expected Yield |
| Primary, unhindered | Benzenesulfonyl chloride | Pyridine, DCM, RT | High |
| Secondary, hindered (e.g., diisopropylamine) | Toluenesulfonyl chloride | Pyridine, DCM, RT | Low to None |
| Secondary, hindered (e.g., diisopropylamine) | Toluenesulfonyl chloride | DMAP (cat.), MeCN, 60°C | Moderate to High |
| Aniline, electron-deficient | Benzenesulfonyl chloride | Indium (cat.), MeCN, reflux | High |
References
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., Gilon, C., & Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. Retrieved from [Link]
-
Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Various Authors. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide? ResearchGate. Retrieved from [Link]
-
Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]
-
Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Retrieved from [Link]
-
Naoum, J. N., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Retrieved from [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Synthesis of Sterically Hindered Amides. (2015). ResearchGate. Retrieved from [Link]
-
Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024). ACS Publications. Retrieved from [Link]
-
Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (2015). ResearchGate. Retrieved from [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). ACS Publications. Retrieved from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Princeton University. Retrieved from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. Retrieved from [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). National Institutes of Health. Retrieved from [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. (2014). ResearchGate. Retrieved from [Link]
Sources
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- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of 3,4-Dichloro-5-(chlorosulfonyl)benzoic Acid and its Derivatives
A Note from Your Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we understand that working with highly reactive intermediates like 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid presents unique challenges. Poor solubility is a frequent and frustrating roadblock. However, the issue with this class of compounds is rarely just about finding a solvent that can physically dissolve the molecule. The core challenge lies in achieving dissolution without compromising the integrity of the extremely reactive chlorosulfonyl (-SO₂Cl) group.
This guide is designed to move beyond generic advice. It provides a framework for understanding the underlying chemical principles governing the solubility and stability of these derivatives. We will explore the causality behind experimental choices, enabling you to not only solve your immediate solubility problems but also to proactively design more robust experimental plans. Our focus is on maintaining the chemical fidelity of your starting material to ensure the success of your subsequent synthetic steps.
Section 1: Foundational Knowledge - Understanding the Molecule
Before troubleshooting, it is critical to understand the inherent properties of the molecule you are working with. The structure of this compound dictates its behavior.
Q1: What are the key structural features of this compound that influence its solubility and reactivity?
This molecule's behavior is a delicate balance of competing factors:
-
Aromatic Core: The dichlorinated benzene ring is rigid, planar, and lipophilic (hydrophobic). This core structure contributes to poor solubility in aqueous or highly polar solvents. Symmetrical arrangements in the crystal lattice can further increase the energy required to break the solid state, reducing solubility[1].
-
Carboxylic Acid Group (-COOH): This is a polar, hydrophilic group capable of hydrogen bonding. It is weakly acidic and can be deprotonated to form a highly polar and more soluble carboxylate salt (-COO⁻).
-
Chlorosulfonyl Group (-SO₂Cl): This is the most critical functional group. It is highly polar but, more importantly, it is an exceptionally reactive electrophile. The sulfur atom is electron-deficient and is highly susceptible to attack by any nucleophile, including water, alcohols, and amines[2][3]. This reactivity is the primary source of many "solubility" problems, which are often degradation problems in disguise.
The challenge is that the very methods used to solubilize a typical carboxylic acid (e.g., adding a base to adjust pH) will trigger an immediate and irreversible reaction at the chlorosulfonyl group.
Q2: Why is the chlorosulfonyl group so sensitive to hydrolysis?
The chlorosulfonyl group is a potent acylating agent for sulfur. Its reactivity stems from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the central sulfur atom highly electrophilic. Water, though a weak nucleophile, is typically present in sufficient concentration in non-anhydrous solvents or absorbed from the atmosphere to attack this electrophilic center. This reaction, known as hydrolysis, rapidly converts the sulfonyl chloride into the corresponding sulfonic acid (-SO₃H)[2][4]. The resulting sulfonic acid has vastly different physical properties, including lower solubility in many organic solvents, and will not undergo the desired downstream reactions of a sulfonyl chloride.
Caption: Irreversible hydrolysis of the sulfonyl chloride group.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the lab in a direct Q&A format.
Q3: My compound won't dissolve in common solvents like ethyl acetate, dichloromethane (DCM), or acetone. What should I try first?
This is a classic issue. The limited solubility in these common solvents is due to the compound's high crystallinity and polarity. When you encounter this, a systematic approach using anhydrous polar aprotic solvents is the correct path forward.
Underlying Cause: Solvents like ethyl acetate or acetone may contain trace amounts of water, which can initiate hydrolysis, forming the less soluble sulfonic acid on the surface of the solid particles and preventing further dissolution[4].
Recommended Action:
-
Switch to Anhydrous Polar Aprotic Solvents: Immediately attempt dissolution in high-quality, anhydrous solvents known for their strong solvating power. The recommended order to try is:
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)[5]
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
-
Use Physical Agitation: Do not rely on passive dissolution. Employ vigorous vortexing or, preferably, sonication in a bath to mechanically break up solid aggregates and increase the surface area exposed to the solvent.
-
Apply Gentle, Controlled Heat: Heating can significantly improve solubility[6][7]. Use a water bath or heating block to warm the solution to 40-50°C. Caution: Do not overheat, as this will accelerate the rate of any potential degradation if trace moisture is present.
Q4: The compound dissolves initially, but then a white precipitate crashes out. My analysis shows a new species. What's happening?
This is the most common manifestation of hydrolysis. You are not observing a solubility problem with your starting material; you are observing the formation and precipitation of a new, unwanted compound.
Underlying Cause: Your solvent was not sufficiently anhydrous, or the vial was left open to the atmosphere, allowing moisture to be absorbed. The initial dissolution is your sulfonyl chloride going into solution. The subsequent precipitation is the newly formed sulfonic acid, which is often much less soluble in the host solvent than the parent sulfonyl chloride[4].
Recommended Action (Self-Validation System):
-
Confirm Hydrolysis: Isolate the precipitate by filtration or centrifugation. Wash it with a small amount of the solvent and dry it. Analyze it by LC-MS and/or IR spectroscopy.
-
Mass Spectrometry: The hydrolyzed product (sulfonic acid) will have a molecular weight that is 18.47 g/mol lower than the starting sulfonyl chloride (loss of Cl, gain of OH).
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch (~3000 cm⁻¹) and the disappearance of the characteristic S-Cl stretch.
-
-
Prevent Recurrence:
-
Use Fresh Anhydrous Solvents: Purchase high-quality anhydrous solvents in sealed bottles. Once opened, use a syringe to draw out the solvent under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress.
-
Dry Glassware: Oven-dry all glassware immediately before use.
-
Work Under Inert Atmosphere: For preparing stock solutions or running sensitive reactions, perform all manipulations in a glove box or under a positive pressure of an inert gas.
-
Q5: Can I use protic solvents like methanol (MeOH) or ethanol (EtOH) to improve solubility?
Using protic solvents like alcohols is strongly discouraged for simply dissolving the compound. These solvents are nucleophiles and will react with the sulfonyl chloride.
Underlying Cause: Alcohols will react with the sulfonyl chloride to form the corresponding sulfonate ester (R-SO₂Cl + R'-OH → R-SO₂OR')[2]. This is a productive chemical transformation, not a dissolution. If your goal is to make the methyl or ethyl ester, then this is your reaction condition. If your goal is to dissolve the starting material for a different reaction (e.g., with an amine), you will be consuming your reactant before you even start.
Recommended Action:
-
For Dissolution: Strictly avoid protic solvents. Stick to the recommended anhydrous polar aprotic solvents (DMF, DMSO, NMP).
-
For Synthesis: If you intend to form a sulfonate ester, then using the corresponding alcohol as a solvent or co-solvent is appropriate, but this must be a deliberate synthetic choice.
Q6: Is pH adjustment a viable strategy to solubilize the carboxylic acid group?
While tempting, this is an expert-level manipulation that is generally not recommended for preparing a stock solution of the starting material.
Underlying Cause: The bases used to deprotonate the carboxylic acid (e.g., sodium hydroxide, triethylamine) are potent nucleophiles. They will preferentially attack the highly reactive sulfonyl chloride group, leading to hydrolysis or the formation of a sulfonamide (in the case of an amine base)[3][8]. You create a competition between the desired acid-base reaction and the undesired nucleophilic attack on sulfur.
Recommended Action:
-
Do not use basic conditions to dissolve the parent compound. The solubility gain from forming the carboxylate salt is negated by the immediate destruction of the critical sulfonyl chloride group. The deprotonation of the carboxylic acid should occur in situ as part of the planned reaction, typically by using an excess of an amine nucleophile that will serve as both the reactant and the base.
Section 3: Recommended Protocols and Workflows
Follow these validated protocols to minimize variability and ensure the integrity of your compound.
Protocol 1: Step-by-Step Guide for Initial Solubility Screening
Objective: To quickly and safely determine an appropriate anhydrous solvent on a small scale.
-
Preparation: Dispense 1-2 mg of your this compound derivative into several oven-dried 1-dram vials.
-
Solvent Addition: Under a flow of nitrogen or in a glovebox, add 100 µL of a candidate anhydrous solvent (e.g., DMF, DMSO, THF, 1,4-Dioxane) to each vial.
-
Initial Assessment (Room Temp): Cap the vials tightly and vortex vigorously for 60 seconds. Observe for dissolution.
-
Sonication: If not fully dissolved, place the vials in an ultrasonic bath for 5-10 minutes. Observe again.
-
Controlled Heating: If solids remain, place the vials in a heating block or sand bath set to 40-50°C for 15 minutes with intermittent vortexing.
-
Documentation: Record the outcome (insoluble, partially soluble, fully soluble) for each solvent and condition. This data will inform your choice for larger-scale experiments.
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving solubility issues.
Caption: Logical workflow for troubleshooting solubility issues.
Section 4: Data and Characterization
Proper solvent selection is paramount. Use the following table as a guide.
Table 1: Recommended Solvents for this compound Derivatives
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations & Warnings |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent choice. Must be anhydrous. Can be difficult to remove under vacuum.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent choice. Must be anhydrous. Easier to remove than DMSO. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32 | 202 | Good alternative. Must be anhydrous. High boiling point. |
| 1,4-Dioxane | Nonpolar Aprotic | 2.2 | 101 | Moderate choice. Must be anhydrous and peroxide-free. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Moderate choice. Must be anhydrous and peroxide-free. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Use with caution. Less effective than DMF/DMSO for highly crystalline solids. |
| Methanol / Ethanol | Polar Protic | 33 / 24 | 65 / 78 | DO NOT USE for dissolution. Will react to form sulfonate esters.[2] |
| Water | Polar Protic | 80 | 100 | DO NOT USE. Causes rapid hydrolysis to sulfonic acid.[4][9] |
Section 5: Safety First - Handling Highly Reactive Sulfonyl Chlorides
Your safety is non-negotiable. These compounds are hazardous and must be handled with appropriate precautions.
-
Corrosive: this compound and its derivatives are corrosive and can cause severe skin burns and serious eye damage[10].
-
Respiratory Irritant: The dust and vapors are irritating to the respiratory tract[10].
-
Reacts with Water: The reaction with water can be vigorous and release corrosive hydrogen chloride (HCl) gas[11].
Mandatory Safety Protocols:
-
Engineering Controls: Always handle these compounds inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Handling: Avoid creating dust. Use caution when opening containers. Never work near water or in a humid environment.
-
Disposal: Quench excess or waste material carefully by slowly adding it to a stirred, cold solution of sodium bicarbonate. Dispose of waste in accordance with your institution's hazardous waste protocols.
References
- Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Chemistry university. (2021, May 3). Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2005). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Retrieved from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
-
Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. Retrieved from [Link]
-
American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Overcoming the Challenge of Poor Drug Solubility. (n.d.). Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Superior method for preparing sulfinyl chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Retrieved from [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Retrieved from [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
-
YouTube. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid is a key building block in the synthesis of various biologically active molecules. Its inherent reactivity, attributed to the presence of both a carboxylic acid and a chlorosulfonyl group, necessitates rigorous analytical control to ensure the quality of downstream products. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this critical intermediate, juxtaposed with alternative analytical technologies. As a senior application scientist, the following discourse is grounded in established analytical principles and practical field experience.
The Criticality of Purity for this compound
The bifunctional nature of this compound makes it a versatile reagent, but also susceptible to the formation of impurities during its synthesis and storage. Common impurities may include positional isomers, unreacted starting materials such as 3,4-dichlorobenzoic acid, and the hydrolysis product, 3,4-dichloro-5-sulfamoylbenzoic acid. The presence of these impurities can have significant consequences, including altered reaction kinetics, the formation of undesired byproducts, and potential toxicological concerns in the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC): A Detailed Protocol
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility. For an acidic and reactive compound like this compound, a carefully developed RP-HPLC method can provide excellent separation from its potential impurities.
Causality Behind Experimental Choices
The selection of each parameter in the HPLC method is a deliberate choice to ensure a reliable and self-validating system. The primary challenge in the analysis of this compound is its susceptibility to hydrolysis. Therefore, the analytical method is designed to minimize this degradation.
-
Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the aromatic analyte. The end-capping of the silica-based stationary phase is critical to minimize interactions with the acidic silanol groups, thereby improving peak shape.
-
Mobile Phase: An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shapes. Phosphoric acid is a common choice for this purpose. A gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities, from the more polar hydrolysis product to the less polar parent compound and potential non-polar impurities.
-
Detector: A photodiode array (PDA) detector is selected for its ability to monitor a range of wavelengths simultaneously, which aids in peak identification and purity assessment. The detection wavelength is chosen based on the UV absorbance maxima of the analyte.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Detailed HPLC Method Protocol
| Parameter | Specification | Rationale |
| Instrumentation | Gradient-capable HPLC system with PDA detector | Allows for flexible separation and comprehensive spectral analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Acidic modifier to suppress ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Organic solvent for eluting the hydrophobic analyte. |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B | Gradual increase in organic content for optimal separation of impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 235 nm | Wavelength of maximum absorbance for the analyte. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Diluent | Anhydrous Acetonitrile | Minimizes the risk of hydrolysis before injection. |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information. Here, we compare the proposed HPLC method with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Capillary Electrophoresis (CE).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. Instead, a certified internal standard is used.
-
Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard, the purity of the analyte can be determined.
-
Advantages: High precision and accuracy, non-destructive, and provides structural information that can aid in impurity identification.
-
Disadvantages: Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures, and higher instrumentation cost.
Capillary Electrophoresis (CE)
CE is a separation technique based on the differential migration of charged species in an electric field. For acidic compounds, CE can offer a different separation selectivity compared to RP-HPLC.
-
Principle: Analytes are separated based on their charge-to-size ratio. The separation can be optimized by adjusting the pH and composition of the background electrolyte.
-
Advantages: High separation efficiency, small sample volume requirements, and can be a powerful tool for separating closely related ionic species.
-
Disadvantages: Lower concentration sensitivity compared to HPLC, and the reactive nature of the chlorosulfonyl group may pose challenges for certain CE methods.
Performance Comparison
The following table presents a comparative summary of the performance of HPLC, qNMR, and CE for the purity analysis of this compound, based on typical experimental outcomes for similar compounds.
| Parameter | HPLC (Proposed Method) | qNMR | Capillary Electrophoresis (CE) |
| Primary Application | Purity, Impurity Profiling | Absolute Quantification, Purity | Purity, Ionic Impurity Analysis |
| Resolution | High | Moderate (depends on spectral overlap) | Very High |
| Sensitivity (LOD) | ~0.01% | ~0.1% | ~0.05% |
| Analysis Time | ~30 min | ~15 min per sample | ~20 min |
| Precision (RSD) | < 2% | < 1% | < 3% |
| Quantitative Accuracy | High (with reference standard) | Very High (primary method) | Moderate to High |
| Key Advantage | Robustness and wide applicability | No need for analyte-specific standard | Orthogonal selectivity to HPLC |
| Key Limitation | Potential for on-column degradation | Lower sensitivity | Lower concentration sensitivity |
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended. The proposed reversed-phase HPLC method serves as a robust and reliable primary technique for routine quality control, offering excellent resolution and sensitivity for detecting and quantifying process-related impurities and degradation products.
Quantitative NMR should be considered a complementary technique, particularly for the accurate purity assignment of reference standards, as it is a primary ratio method. Capillary Electrophoresis provides an orthogonal separation mechanism and can be invaluable for resolving impurities that may co-elute with the main peak or other impurities in HPLC.
By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can design a comprehensive analytical strategy that ensures the highest quality of this compound, thereby safeguarding the integrity of the final pharmaceutical products.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons, 2011. [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 2005, 38(5), 813-823. [Link]
-
Camilleri, P. Capillary Electrophoresis: Theory and Practice. CRC Press, 1998. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
A Technical Guide to the ¹H and ¹³C NMR Characterization of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
For researchers and professionals in drug development and synthetic chemistry, precise structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3,4-dichloro-5-(chlorosulfonyl)benzoic acid, a highly substituted aromatic compound with significant potential as a chemical intermediate. Due to the limited availability of public experimental spectra for this specific molecule, this guide will focus on a detailed prediction of its NMR spectra, grounded in fundamental principles and compared with data from structurally related analogs.
Introduction: The Structural Significance of this compound
This compound possesses a unique substitution pattern on its benzene ring, featuring three potent electron-withdrawing groups: two chlorine atoms, a chlorosulfonyl group, and a carboxylic acid group. This electronic landscape dictates its chemical reactivity and gives rise to a distinctive spectroscopic fingerprint, which can be effectively mapped using ¹H and ¹³C NMR spectroscopy. Understanding these spectral features is crucial for reaction monitoring, purity assessment, and confirmation of its synthesis.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying signals for the two aromatic protons and the acidic proton of the carboxylic acid. The strong electron-withdrawing nature of the substituents will significantly deshield the aromatic protons, causing their resonances to appear in the downfield region of the spectrum.
Expected ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.3 - 8.5 | Doublet | ~2.0 | This proton is ortho to the carboxylic acid and meta to a chlorine atom and the chlorosulfonyl group, leading to significant deshielding. The splitting pattern arises from meta-coupling with H-6. |
| H-6 | 8.1 - 8.3 | Doublet | ~2.0 | Positioned between a chlorine atom and the chlorosulfonyl group, this proton is also strongly deshielded. It exhibits meta-coupling with H-2. |
| -COOH | 12.0 - 14.0 | Broad Singlet | N/A | The acidic proton of the carboxylic acid typically appears as a broad singlet in a downfield region and is exchangeable with D₂O.[1] |
The meta-coupling constant (⁴J) between H-2 and H-6 is expected to be small, typically in the range of 1-3 Hz.[1] The exact chemical shifts are influenced by the solvent used for analysis.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide a detailed map of the carbon framework. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. The presence of multiple electron-withdrawing groups will cause a general downfield shift for the aromatic carbons.
Expected ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~132 | The carbon bearing the carboxylic acid group. |
| C-2 | ~131 | Aromatic CH carbon. |
| C-3 | ~138 | Carbon attached to a chlorine atom. |
| C-4 | ~135 | Carbon attached to a chlorine atom. |
| C-5 | ~145 | Carbon bearing the chlorosulfonyl group, expected to be the most downfield due to the strong electron-withdrawing effect. |
| C-6 | ~129 | Aromatic CH carbon. |
| -COOH | ~165 | The carbonyl carbon of the carboxylic acid, appearing significantly downfield. |
Comparative Analysis with Other Substituted Benzoic Acids
The predicted NMR data for this compound can be contextualized by comparing it with simpler, related structures. For instance, in benzoic acid itself, the aromatic protons resonate between 7.4 and 8.1 ppm.[2][3] The introduction of electron-withdrawing groups, such as chlorine or a nitro group, generally shifts the resonances of ortho and para protons further downfield.[1] The presence of three such groups in the target molecule is expected to result in even greater deshielding, pushing the aromatic proton signals beyond 8.0 ppm.
Similarly, the chemical shifts of the aromatic carbons in the target molecule are expected to be further downfield compared to less substituted analogs like 2,4-dichlorobenzoic acid.[3]
Experimental Protocols
To obtain high-quality NMR spectra for this compound, the following experimental setup is recommended:
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆).[4] DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and to observe the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
Visualization of Molecular Structure and Analytical Workflow
Caption: Molecular structure of this compound.
Caption: Workflow for NMR characterization.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct features directly resulting from its highly substituted and electron-deficient aromatic ring. The anticipated downfield chemical shifts of the aromatic protons and carbons provide a clear spectroscopic window for its identification. While this guide presents a robust prediction based on established principles, experimental verification remains the gold standard. The provided protocols offer a clear path for researchers to obtain and interpret the NMR data for this and structurally similar compounds, thereby aiding in the advancement of their research and development endeavors.
References
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
-
MIT OpenCourseWare. APPENDIX 2 - NMR of Aromatic Compounds. Available at: [Link]
-
PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available at: [Link]
-
PubChemLite. This compound (C7H3Cl3O4S). Available at: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Disulfonyl carbon acids – synthesis, spectroscopic and structural studies – a review. Available at: [Link]
-
PubChem. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336. Available at: [Link]
- Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) - Cetirizine derived supramolecular topical gel in action. Available at: [Link]
-
CAS Common Chemistry. p-Menth-8-en-2-one. Available at: [Link]
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- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Analysis of Reactivity: 3,4-Dichloro- vs. 2,4-Dichlorobenzoic Acid in Chlorosulfonation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of 3,4-dichlorobenzoic acid and 2,4-dichlorobenzoic acid, with a specific focus on their behavior in chlorosulfonation reactions. Understanding the nuanced differences in reactivity between these isomers is critical for optimizing synthetic routes, improving yields, and ensuring the purity of intermediates essential in pharmaceutical and fine chemical manufacturing.
Theoretical Framework: The Decisive Role of Substituent Effects
The reactivity of a substituted benzene ring in electrophilic aromatic substitution (EAS), such as chlorosulfonation, is fundamentally governed by the electronic properties of its substituents. These groups can either donate or withdraw electron density from the aromatic ring, thereby activating or deactivating it towards electrophilic attack. Furthermore, they direct the incoming electrophile to specific positions on the ring.
The key players in the isomers under consideration are the chloro (-Cl) and carboxylic acid (-COOH) groups.
-
Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the benzene ring through both a negative inductive effect (-I) and a negative resonance effect (-R), making the ring less nucleophilic.[1][2]
-
Chlorine Atom (-Cl): Halogens like chlorine present a more complex scenario. They are deactivating due to a strong electron-withdrawing inductive effect (-I) stemming from their high electronegativity.[3][4] However, they possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+R). While the inductive effect outweighs the resonance effect, making the ring less reactive overall, the resonance donation is most effective at the ortho and para positions. Consequently, chlorine is a deactivating but ortho, para-director.[2][3]
When multiple substituents are present, their combined effects determine the final position of substitution. The incoming electrophile will preferentially attack the position that is least deactivated.
Reactivity Analysis of Isomers
The chlorosulfonation reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring. The electrophile in this reaction is typically generated from chlorosulfonic acid (ClSO₃H).[5][6] The substitution pattern is dictated by the directing effects of the existing -COOH and -Cl groups.
Case Study: 2,4-Dichlorobenzoic Acid
In 2,4-dichlorobenzoic acid, the available positions for substitution are C3, C5, and C6. Let's analyze the directing influences:
-
-COOH at C1: Directs meta to C3 and C5.
-
-Cl at C2: Directs ortho to C3 and para to C6.
-
-Cl at C4: Directs ortho to C3 and C5.
The directing effects converge powerfully on the C5 position . It is meta to the deactivating -COOH group and ortho to the -Cl at C4. The C3 position is sterically hindered by being situated between two substituents. The C6 position, while activated by the -Cl at C2, is ortho to the strongly deactivating -COOH group, making it less favorable. Therefore, the chlorosulfonation of 2,4-dichlorobenzoic acid is highly regioselective, yielding 2,4-dichloro-5-chlorosulfonylbenzoic acid. This is a well-documented reaction in patent literature for the synthesis of pharmaceutical intermediates.[7][8][9]
Predictive Analysis: 3,4-Dichlorobenzoic Acid
For the 3,4-dichloro isomer, the available positions are C2, C5, and C6. The directing influences are as follows:
-
-COOH at C1: Directs meta to C3 (blocked) and C5.
-
-Cl at C3: Directs ortho to C2 and C4 (blocked), and para to C6.
-
-Cl at C4: Directs ortho to C5 and C3 (blocked).
Here, the situation is more complex:
-
Position C2: Is ortho to the -Cl at C3, but also ortho to the strongly deactivating -COOH group.
-
Position C5: Is meta to the -COOH group and ortho to the -Cl at C4. This is a favorable combination.
-
Position C6: Is para to the -Cl at C3, which is a strong activating influence for that specific director.
Comparing C5 and C6, both are viable positions. However, the C5 position is ortho to a chlorine and meta to the carboxyl group, while the C6 is para to a chlorine. The cumulative deactivating effect of three electron-withdrawing groups makes this molecule significantly less reactive than monosubstituted benzenes. The reaction will likely favor the position that is least deactivated. The C5 position benefits from being meta to the powerful -COOH deactivator, making it a likely candidate for substitution.
Comparative Summary and Reactivity Outlook
| Feature | 2,4-Dichlorobenzoic Acid | 3,4-Dichlorobenzoic Acid (Predicted) |
| Structure | See Diagram 1 | See Diagram 1 |
| Directing Groups | -COOH (C1, meta), -Cl (C2, o,p), -Cl (C4, o,p) | -COOH (C1, meta), -Cl (C3, o,p), -Cl (C4, o,p) |
| Predicted Major Product | 2,4-dichloro-5-chlorosulfonylbenzoic acid | 3,4-dichloro-5-chlorosulfonylbenzoic acid |
| Reactivity | Highly Deactivated | Highly Deactivated |
| Regioselectivity | High (directing effects converge on C5) | Moderate to High (C5 is favored, but C6 is also a possibility) |
Overall, both isomers are highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups. However, 2,4-dichlorobenzoic acid is expected to exhibit higher regioselectivity in chlorosulfonation due to the strong convergence of directing effects onto the C5 position. The reaction with 3,4-dichlorobenzoic acid may potentially lead to a mixture of isomers, requiring more rigorous purification.
Diagrams: Structures and Reactions
Caption: Predicted outcomes of chlorosulfonation.
Experimental Protocol: Chlorosulfonation of Dichlorobenzoic Acids
This generalized protocol outlines the key steps for the chlorosulfonation of a deactivated aromatic carboxylic acid. Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Caption: General workflow for chlorosulfonation.
Methodology Details:
-
Preparation: Ensure all glassware is thoroughly dried to prevent violent reaction of chlorosulfonic acid with residual water. A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (for HCl gas) is assembled.
-
Reagent Charging: The dichlorobenzoic acid isomer is charged into the reaction flask.
-
Addition of Chlorosulfonic Acid: The flask is cooled in an ice-water bath. Chlorosulfonic acid (typically 3-5 molar equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10°C. [10]Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., 60-80°C) for several hours to drive the reaction to completion. [10]The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC).
-
Work-up: The reaction mixture is cooled to room temperature and then very slowly and carefully poured onto a stirred mixture of crushed ice and water. This step must be performed with extreme caution in a fume hood.
-
Isolation and Purification: The resulting solid precipitate (the sulfonyl chloride product) is collected by vacuum filtration. The filter cake is washed with cold water to remove residual acids. The crude product can then be dried and, if necessary, purified by recrystallization from a suitable solvent.
Conclusion
The isomeric position of substituents on a benzene ring has a profound impact on chemical reactivity and regioselectivity. In the case of the chlorosulfonation of dichlorobenzoic acids, both 2,4- and 3,4-isomers are challenging substrates due to the deactivating nature of their substituents. However, a careful analysis of the directing effects allows for a confident prediction of the major product. The 2,4-dichloro isomer is expected to provide a cleaner reaction with higher regioselectivity, yielding the 5-sulfonyl chloride derivative. The 3,4-dichloro isomer is also predicted to substitute at the C5 position, but may present a greater challenge in achieving high selectivity. These theoretical insights are invaluable for guiding synthetic strategy and process development in a research and industrial setting.
References
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Smiles, S., & Stewart, J. (1925). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses, 5, 3. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
- Google Patents. (n.d.). CN101066943A - Synthesis process of 2, 4-dichloro-5-sulfonyl benzoic acid.
- Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?[Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]
-
3D chemistry. (2020, October 4). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. [Link]
- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]
-
The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
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quantitative analysis of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid in a reaction mixture
An Expert's Comparative Guide to the Quantitative Analysis of 3,4-Dichloro-5-(chlorosulfonyl)benzoic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like this compound is critical for reaction monitoring, yield optimization, and quality control. The inherent reactivity of the sulfonyl chloride functional group, while essential for synthesis, poses significant analytical challenges, primarily its susceptibility to hydrolysis.[1]
This guide provides an in-depth comparison of the principal analytical techniques for the quantitative analysis of this compound in complex reaction mixtures. We will explore the causality behind experimental choices, present detailed, validated protocols, and offer a logical framework for selecting the most appropriate method for your specific analytical needs.
At a Glance: Comparing Analytical Techniques
The optimal technique depends on the analytical objective, available instrumentation, and the nature of the sample matrix. Key performance attributes are summarized below.
| Technique | Primary Application | Specificity | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC | Quantification, Purity | High | High | Excellent | High sensitivity and specificity; suitable for complex mixtures. | The analyte can degrade on the column if not handled properly. |
| GC-MS | Quantification, Impurity ID | Very High | Medium | Excellent | Excellent separation and definitive identification of volatile impurities. | Requires derivatization to improve volatility and stability.[2] |
| qNMR | Structure Elucidation, Quantification | High | Medium | Excellent | Non-destructive, provides structural info, requires minimal sample prep. | Lower sensitivity compared to chromatographic methods.[3] |
| Titrimetry | Assay of Total Sulfonyl Chloride | Moderate | High | Excellent | Simple, cost-effective, and accurate for total sulfonyl chloride content.[3] | Lacks specificity; will quantify any reactive sulfonyl chloride.[3] |
High-Performance Liquid Chromatography (HPLC)
HPLC is often the method of choice for quantifying analytes in complex mixtures due to its high resolving power and sensitivity. For this compound, two primary strategies can be employed: direct analysis or analysis via pre-column derivatization.
The Causality Behind HPLC Method Choices
The primary challenge with direct HPLC analysis is the on-column stability of the sulfonyl chloride. The presence of any residual water in the mobile phase or on the column can lead to hydrolysis, forming the corresponding sulfonic acid and resulting in inaccurate quantification. Anhydrous mobile phases are crucial.
Pre-column derivatization converts the reactive sulfonyl chloride into a stable derivative (e.g., a sulfonate ester or sulfonamide) before injection.[4] This approach eliminates the risk of on-column degradation, enhancing the robustness and reliability of the method, albeit at the cost of an additional sample preparation step.
Method 1: Direct Reversed-Phase HPLC Analysis
This method is best suited for rapid in-process control where speed is essential and the reaction matrix is relatively clean and anhydrous.
-
Instrumentation and Materials :
-
HPLC System: A system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: Anhydrous HPLC-grade acetonitrile and water, phosphoric acid.
-
Sample Diluent: Anhydrous acetonitrile.
-
-
Chromatographic Conditions :
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: 70% A / 30% B, hold for 2 min; ramp to 10% A / 90% B over 15 min; hold for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.[4]
-
Injection Volume: 10 µL.
-
-
Sample Preparation :
-
Accurately weigh a sample of the reaction mixture and dissolve it in a known volume of anhydrous acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter (PTFE) immediately before injection.
-
-
Analysis Workflow :
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Prepare a multi-point calibration curve using a certified reference standard of this compound.
-
Inject the prepared sample solution. The concentration is determined by comparing the peak area of the analyte to the calibration curve.
-
Caption: Experimental workflow for direct HPLC analysis.
Method 2: HPLC with Pre-Column Derivatization
This is the more robust approach, recommended for final product release testing or when analyzing complex, aqueous-containing reaction mixtures.
-
Instrumentation and Materials :
-
Same as Direct RP-HPLC, with the addition of anhydrous methanol.
-
-
Derivatization Procedure :[4]
-
Accurately weigh a sample of the reaction mixture into a vial.
-
Add a known volume of anhydrous methanol.
-
Cap the vial and gently heat at 50°C for 30 minutes to ensure complete conversion to the methyl sulfonate ester derivative.
-
Cool the solution to room temperature. This solution is now ready for HPLC analysis.
-
-
Chromatographic Conditions :
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Optimized to separate the methyl ester derivative from reaction impurities. A typical starting point is 50% B, ramping to 95% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm (adjust based on the derivative's UV maxima).[4]
-
-
Analysis :
-
The quantification is performed similarly to the direct method, but the calibration curve must be prepared by derivatizing known concentrations of the this compound reference standard in the same manner as the samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional specificity and is invaluable for identifying isomeric byproducts and other volatile impurities.[2] However, due to the low volatility and thermal lability of the carboxylic acid and sulfonyl chloride groups, derivatization is mandatory.
The Causality Behind GC Derivatization
Direct injection of this compound would lead to decomposition in the hot injector port and poor chromatographic peak shape. Derivatization, typically by esterification of the carboxylic acid (e.g., to a methyl ester), converts the analyte into a more volatile and thermally stable compound suitable for GC analysis.[2]
-
Instrumentation and Materials :
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]
-
Reagents: Diazomethane or (Trimethylsilyl)diazomethane (TMSD) for methylation.
-
-
Derivatization Procedure (Methylation) :
-
Accurately weigh a sample of the reaction mixture into a vial.
-
Dissolve in a suitable solvent like ethyl acetate.
-
Add the methylating agent (e.g., TMSD) dropwise until a persistent yellow color indicates a slight excess.
-
Allow the reaction to proceed for 15-20 minutes.
-
Quench the excess reagent with a few drops of acetic acid.
-
-
GC-MS Conditions :[2]
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Analysis :
-
Quantification is achieved using an internal standard (added before derivatization) and a calibration curve prepared from derivatized reference standards. The mass spectrometer provides confirmation of the analyte's identity based on its mass spectrum and fragmentation pattern, paying close attention to the characteristic isotopic pattern of the three chlorine atoms.[2]
-
Caption: Experimental workflow for GC-MS analysis.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary method that allows for direct quantification without the need for an analyte-specific reference standard, relying instead on a certified internal standard.[3]
The Causality Behind qNMR Conditions
The key to accurate qNMR is ensuring the complete dissolution of both the analyte and the internal standard in a suitable deuterated solvent. For the reactive this compound, an aprotic solvent like DMSO-d₆ or CDCl₃ is mandatory to prevent hydrolysis within the NMR tube.[3] The selection of a non-overlapping, sharp signal for both the analyte and the internal standard is critical for accurate integration.
-
Instrumentation and Materials :
-
NMR Spectrometer (≥400 MHz recommended).
-
High-precision NMR tubes.
-
Certified Internal Standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated Solvent: DMSO-d₆.
-
-
Sample Preparation :
-
Accurately weigh approximately 15-20 mg of the reaction mixture sample into a vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters :
-
Pulse Program: A standard single-pulse experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds) to ensure full relaxation.
-
Acquisition Time: 2-4 seconds.[3]
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Calculation :
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass.
-
Titrimetric Methods
Titration offers a classic, cost-effective method for determining the total sulfonyl chloride content.[3] It is particularly useful for assaying concentrated samples or raw materials.
The Causality Behind Titrimetric Reactions
These methods rely on the stoichiometric reaction of the sulfonyl chloride group with a nucleophile. A common approach involves reaction with an excess of a nucleophile like benzyl mercaptan, followed by either back-titration of the unreacted mercaptan or titration of the acidic product formed. This method's primary limitation is its lack of specificity, as it will quantify all compounds that react under the chosen conditions.[3]
-
Instrumentation and Materials :
-
Potentiometric autotitrator or manual titration setup with a pH meter/platinum electrode.
-
Reagents: Benzyl mercaptan solution (in dimethylformamide), cerium(IV) sulfate solution (standardized), ferroin indicator, acrylonitrile.
-
-
Procedure :
-
Accurately weigh a sample of the reaction mixture and dissolve it in dimethylformamide (DMF).
-
Add a known excess of benzyl mercaptan solution. The reaction is: R-SO₂Cl + 2 R'SH → R-SO₂H + HCl + R'SSR'
-
Mask the residual, unreacted mercaptan by adding acrylonitrile.
-
Titrate the resulting sulfinic acid (R-SO₂H) with a standardized solution of cerium(IV) sulfate using a potentiometric endpoint or ferroin indicator. The reaction is: R-SO₂H + 2Ce⁴⁺ + H₂O → R-SO₃H + 2Ce³⁺ + 2H⁺
-
-
Calculation :
-
The amount of this compound is calculated based on the stoichiometry of the reaction and the volume of Ce(IV) titrant consumed.
-
Decision-Making and Method Selection
Choosing the right analytical technique is a critical step. The following diagram provides a logical workflow for selecting the most appropriate method based on common research and development needs.
Caption: Decision workflow for selecting an analytical method.
Conclusion
The quantitative analysis of this compound requires careful consideration of its reactive nature.
-
HPLC offers a balance of speed, sensitivity, and specificity, with the derivatization approach providing superior robustness for complex matrices.[4]
-
GC-MS is unparalleled for impurity identification but necessitates a derivatization step.[2]
-
qNMR serves as an excellent primary method for absolute quantification without requiring a specific reference standard.[3]
-
Titrimetry remains a simple and accurate technique for assaying the total sulfonyl chloride content, though it lacks specificity.[3]
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement a validated method that ensures the generation of accurate and reliable data in their drug development and chemical synthesis workflows.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
- Ntrimetric determination of some sulphonyl chlorides. (n.d.).
- A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid. (n.d.). Benchchem.
- HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography.
- Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. (2008). PubMed.
- The assay method of chlorosulfuric acid in thionyl chloride. (n.d.). Google Patents.
- 2,4-dichloro-5-chlorosulfonyl-benzoic acid. (n.d.). Benchchem.
- Technical Support Center: Synthesis and Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid. (n.d.). Benchchem.
Sources
A Comparative Guide to Stability Assessment of Benzoic Acid Sulfonyl Chloride Derivatives via LC-MS
In the landscape of drug discovery and development, the chemical stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of a successful program. Molecules incorporating reactive functional groups, such as sulfonyl chlorides, present unique challenges. This guide provides an in-depth, technical comparison of the stability of a key reagent, 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid, against one of its more stable sulfonamide derivatives. We will explore the causality behind experimental design for forced degradation studies and detail a robust, stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method for accurate assessment.
The inherent reactivity of the sulfonyl chloride moiety makes it an excellent synthetic handle for creating diverse libraries of sulfonamides, a class of compounds with a rich history in medicinal chemistry.[1] However, this same reactivity renders the sulfonyl chloride group susceptible to hydrolysis. Understanding the rate and pathways of this degradation is critical for process control, storage, and ensuring the purity of subsequent derivatives. Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for elucidating these degradation pathways and developing specific analytical methods.[2][3]
This guide will compare the stability of This compound (Compound S-Cl) with its hypothetical, but representative, diethylamide derivative, N,N-diethyl-3,4-dichloro-5-(aminosulfonyl)benzoic acid (Compound S-N) . This comparison will highlight the dramatic shift in stability upon derivatization and provide a clear framework for researchers working with this class of molecules.
The Rationale of Forced Degradation for Sulfonyl Chlorides
The primary objective of a forced degradation or stress testing study is to accelerate the chemical degradation of a substance to predict its long-term stability and to generate potential degradants.[4] For a molecule like Compound S-Cl, the sulfonyl chloride group is the most probable site of instability, being highly susceptible to nucleophilic attack by water.
Key Stress Conditions and Their Mechanistic Implications:
-
Hydrolytic Degradation (Acidic, Basic, Neutral): This is the most relevant stress condition for Compound S-Cl. The sulfonyl chloride is expected to hydrolyze to the corresponding sulfonic acid. Studying this across a pH range is crucial as the reaction rate can be pH-dependent.
-
Oxidative Degradation: While the primary liability is hydrolysis, oxidative conditions (e.g., using hydrogen peroxide) are applied to test the molecule's resilience to oxidative stress, which can occur during synthesis or storage.[5]
-
Thermal Degradation: High temperature can reveal instabilities that are not apparent at ambient conditions and can accelerate other degradation processes like hydrolysis.[2]
-
Photolytic Degradation: Exposure to UV and visible light is critical for determining if the compound requires protection from light. Aromatic systems, especially those with halogen substituents, can be susceptible to photolytic degradation.[4]
By subjecting both the reactive intermediate (Compound S-Cl) and the final sulfonamide (Compound S-N) to these conditions, we can directly quantify the stabilizing effect of the derivatization.
Experimental Design: A Self-Validating Workflow
A robust experimental design is fundamental to generating trustworthy data. The workflow below is designed to ensure that the analytical method is truly "stability-indicating," meaning it can accurately separate and quantify the parent compound in the presence of its degradation products.[6]
Caption: High-level experimental workflow for comparative stability testing.
The Stability-Indicating LC-MS Method
The power of LC-MS lies in its ability to separate complex mixtures and provide mass information for component identification.[7] For halogenated benzoic acids and their derivatives, a reversed-phase method is typically effective.[8][9]
Causality Behind Method Choices:
-
Column Chemistry: A C18 reversed-phase column is chosen for its versatility and effectiveness in retaining moderately polar to nonpolar aromatic compounds.
-
Mobile Phase: A gradient of water and acetonitrile is used to resolve compounds with differing polarities. The addition of 0.1% formic acid serves two purposes: it acidifies the mobile phase to ensure consistent ionization and sharp peak shapes for the carboxylic acid moiety, and it provides a source of protons for electrospray ionization (ESI).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is selected. The carboxylic acid group on both molecules readily deprotonates to form a [M-H]⁻ ion, leading to high sensitivity and a clear, interpretable mass spectrum.
Detailed LC-MS Protocol
-
Instrumentation: HPLC or UHPLC system coupled to a single quadrupole or tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
MS Detector: ESI, Negative Ion Mode.
-
Scan Range: m/z 100-500.
Comparative Stability Data: Results & Discussion
Following the execution of the forced degradation studies, the percentage of the remaining parent compound is calculated from its peak area in the LC-MS chromatogram. The results are summarized below.
| Stress Condition (24h) | Compound S-Cl (% Remaining) | Compound S-N (% Remaining) | Primary Degradant (S-Cl) |
| 0.1 N HCl, 80°C | 45.2% | 98.5% | Sulfonic Acid (m/z 255/257) |
| Neutral H₂O, 80°C | 15.8% | 99.1% | Sulfonic Acid (m/z 255/257) |
| 0.1 N NaOH, RT | <1.0% (Immediate) | 96.2% | Sulfonic Acid (m/z 255/257) |
| 3% H₂O₂, RT | 95.5% | 99.5% | Minor unidentified peaks |
| Dry Heat, 80°C | 98.1% | >99.9% | Minimal degradation |
| Photolytic (ICH Q1B) | 99.2% | >99.9% | Minimal degradation |
Note: Data is representative and for illustrative purposes.
The data unequivocally demonstrates the high reactivity of the sulfonyl chloride group in Compound S-Cl under hydrolytic conditions, especially in neutral and basic media where degradation is rapid. In contrast, the sulfonamide derivative, Compound S-N , exhibits exceptional stability across all tested conditions. This is the expected outcome, as the sulfonamide bond is significantly more resistant to hydrolysis than the sulfonyl chloride.[11]
The primary degradation product of Compound S-Cl was identified by its mass-to-charge ratio. The parent compound, this compound (C₇H₃Cl₃O₄S), has a monoisotopic mass of 271.88 Da. The primary degradant observed corresponds to the replacement of the chlorine atom on the sulfur with a hydroxyl group, forming 3,4-dichloro-5-(sulfo)benzoic acid (C₇H₄Cl₂O₅S), with a monoisotopic mass of 253.92 Da. In negative ion mode ESI-MS, this would be detected as its [M-H]⁻ ion at m/z 252.9. The characteristic isotopic pattern of the two chlorine atoms would also be present, confirming the identity of the degradant.
Proposed Degradation Pathway
The dominant degradation mechanism is the hydrolysis of the sulfonyl chloride functional group.
Caption: Primary degradation pathway of Compound S-Cl under hydrolytic stress.
Conclusion and Recommendations
This guide demonstrates a comprehensive approach to assessing the stability of reactive sulfonyl chloride-containing benzoic acid derivatives using a stability-indicating LC-MS method. The comparative data clearly shows that while This compound is a versatile synthetic intermediate, it is highly unstable in aqueous environments, particularly under neutral to basic conditions. Conversion to its sulfonamide derivative (Compound S-N ) imparts significant chemical stability.
For researchers, scientists, and drug development professionals, we recommend the following:
-
Handle with Care: When using this compound or similar sulfonyl chlorides, reactions should be conducted under anhydrous conditions to prevent premature hydrolysis.
-
Prompt Derivatization: Do not store solutions of sulfonyl chlorides in protic solvents for extended periods. The derivatization reaction should be carried out promptly after dissolution.
-
Utilize Stability-Indicating Methods: Always develop and validate a stability-indicating analytical method, like the LC-MS method described herein, to monitor the purity of both the starting material and the final products.[12] This is critical for ensuring the quality and integrity of your research and development programs.
By understanding the inherent liabilities of these molecules and employing robust analytical strategies, researchers can confidently navigate the challenges associated with their use in the synthesis of novel chemical entities.
References
- BenchChem. A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
- BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
-
Holčapek, M., et al. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PubMed Central, NIH. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. stability indicating by lc-ms method. Available from: [Link]
-
ResearchGate. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction inThauera chlorobenzoica CB‐1T. Available from: [Link]
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Alsante, K. M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, NIH. Available from: [Link]
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ACS Publications. Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. Available from: [Link]
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MedCrave. Forced degradation studies. Available from: [Link]
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Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]
-
The Pharma Review. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]
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PubMed. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Available from: [Link]
-
International Journal of Innovative Science and Research Technology. Review on Forced Degradation Studies. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Available from: [Link]
-
International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. Available from: [Link]
-
Chew, W., et al. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PubMed Central, NIH. Available from: [Link]
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comparing the efficacy of different purification methods for 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
A Comparative Guide to the Purification of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Introduction
This compound is a pivotal intermediate in synthetic organic chemistry, most notably serving as a key building block in the synthesis of pharmaceuticals such as the potent loop diuretic, Furosemide.[1] The structural integrity and purity of this compound are paramount, as the presence of impurities can lead to undesirable side reactions, lower yields, and the formation of difficult-to-remove, structurally related byproducts in the final active pharmaceutical ingredient (API).
The synthesis of this compound typically involves the chlorosulfonation of 2,4-dichlorobenzoic acid.[1] This process can generate several impurities, including positional isomers and the hydrolysis product, 3,4-dichloro-5-sulfobenzoic acid, formed by the reaction of the highly reactive sulfonyl chloride group with trace amounts of water.[1][2]
This guide provides an in-depth comparison of the two primary methods for the purification of this compound: Recrystallization and Flash Column Chromatography . We will delve into the theoretical principles, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique based on scale, required purity, and available resources.
Physicochemical Properties and Handling Considerations
A thorough understanding of the compound's properties is essential for developing a successful purification strategy.
-
Molecular Formula: C₇H₃Cl₃O₄S[3]
-
Molecular Weight: 289.52 g/mol [3]
-
Appearance: White to off-white solid[1]
-
Reactivity: The chlorosulfonyl (-SO₂Cl) group is highly electrophilic and susceptible to nucleophilic attack, particularly by water (hydrolysis) and other protic solvents like alcohols.[1][4] This reactivity dictates the choice of solvents and conditions, which must be anhydrous wherever possible to prevent degradation of the target compound.
Method 1: Purification by Recrystallization
Recrystallization is a classic and highly effective technique for purifying solid compounds, particularly at a larger scale. The method relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures.[5]
Causality Behind Experimental Choices
The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be completely insoluble at high temperatures (allowing for removal by hot filtration) or remain highly soluble at low temperatures (remaining in the mother liquor after crystallization).[5] Given the reactivity of the sulfonyl chloride group, aprotic solvents are strongly preferred. Acetonitrile has been shown to be an effective recrystallization solvent for analogous aryl sulfonyl chlorides.[2][6]
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by performing small-scale solubility tests. Place ~20 mg of the crude material into several test tubes and add small portions of candidate aprotic solvents (e.g., toluene, acetonitrile, ethyl acetate, hexanes). The ideal solvent will show poor solubility at room temperature and complete solubility upon heating.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the chosen solvent. Heat the mixture to a gentle boil while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step is crucial and must be performed rapidly to prevent premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Diagram: Recrystallization Workflow
Caption: General workflow for purification via recrystallization.
Method 2: Purification by Flash Column Chromatography
Flash column chromatography is a powerful purification technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[7] It excels at separating complex mixtures and achieving very high levels of purity on a laboratory scale.
Causality Behind Experimental Choices
The stationary phase, silica gel, is polar and acidic. The mobile phase is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[8][9] The compound of interest, being moderately polar, will adsorb to the silica gel. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. A key preliminary step is Thin Layer Chromatography (TLC) to determine the optimal eluent composition that provides good separation between the desired product and its impurities. The reactive nature of the sulfonyl chloride is generally not a concern with the acidic silica gel over the short duration of a flash column.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to visualize the separation. Spot the crude material on a TLC plate and elute with various ratios of hexanes:ethyl acetate. The ideal solvent system will result in the product spot having a retention factor (Rƒ) of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel (e.g., 300-400 mesh) in the non-polar component of your eluent.[8] Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC analysis. Apply positive pressure (using air or nitrogen) to achieve a steady, fast flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Purity Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Diagram: Column Chromatography Workflow
Caption: Workflow for purification via flash column chromatography.
Assessment of Purity
Post-purification analysis is a mandatory step to validate the efficacy of the chosen method.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a UV detector is typically employed. The mobile phase often consists of an acetonitrile and water gradient with an acid modifier like phosphoric acid to ensure sharp peak shapes.[10] Due to the compound's susceptibility to hydrolysis, it is critical to use an anhydrous diluent (e.g., anhydrous acetonitrile) for sample preparation and perform the analysis promptly.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the purified product and ensure the absence of proton- or carbon-containing impurities.[8]
-
Melting Point Analysis: A sharp melting point that corresponds closely to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
Comparative Analysis
| Parameter | Recrystallization | Flash Column Chromatography |
| Purity Achieved | Good to Excellent (>99% often achievable) | Very Good to Excellent (>99.5% often achievable) |
| Typical Yield | Moderate to High (70-90%), losses in mother liquor | Good (80-95%), dependent on separation quality |
| Scalability | Excellent; easily scaled from grams to kilograms | Poor; best suited for mg to gram scale |
| Cost | Low to Moderate (solvent cost) | Moderate to High (solvents and silica gel) |
| Time/Labor | Less labor-intensive, but can involve long cooling times | More labor-intensive and time-consuming |
| Key Advantage | Cost-effective and efficient for large quantities | Excellent separation power for complex mixtures |
| Key Limitation | Dependent on finding a suitable solvent system; may not remove impurities with similar solubility | Not practical for industrial scale; potential for product loss on the column |
Conclusion and Recommendations
The choice between recrystallization and flash column chromatography for the purification of this compound is primarily dictated by the scale of the synthesis and the nature of the impurities.
-
For large-scale and industrial production , recrystallization is the unequivocally superior method. Its scalability, cost-effectiveness, and ability to deliver high-purity material make it the standard choice. The main developmental hurdle is identifying an optimal aprotic solvent system that provides good recovery and effectively excludes key impurities.
-
For laboratory-scale synthesis (milligrams to several grams) , especially during route development or when preparing analytical standards, flash column chromatography offers unmatched separation power. It provides a reliable method to remove closely related impurities and obtain material of exceptionally high purity, albeit at a higher cost and with greater labor investment.
Ultimately, a robust purification strategy may involve a combination of techniques. For instance, a crude product can be passed through a quick silica gel plug (a short column) to remove baseline impurities before proceeding with a final recrystallization to achieve the desired purity for large-scale applications. The self-validating nature of any protocol rests on rigorous post-purification analysis by methods such as HPLC and NMR to confirm that the required purity standards have been met.
References
-
National Center for Biotechnology Information. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PubMed Central. [Link]
-
American Chemical Society. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Journal of the Agricultural Chemical Society of Japan. (n.d.). 3,4~Dichlorobenzene sulfonic acid. [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
PubChemLite. (2025). This compound (C7H3Cl3O4S). [Link]
- Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
- Google Patents. (n.d.).
-
Journal of Organic Chemistry. (n.d.). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
-
ResearchGate. (n.d.). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. PubChem. [Link]
-
Pharmaffiliates. (n.d.). 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
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The Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-Dichloro-5-(chlorosulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous handling of reactive chemical reagents is paramount for both laboratory safety and the integrity of your research. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid, a compound that, due to its reactive nature, requires careful management. This document goes beyond a simple checklist, offering insights into the chemical principles that underpin these safety procedures, ensuring a thorough understanding of the risks and mitigation strategies.
Immediate Safety and Hazard Assessment
This compound is a corrosive solid that reacts with water and moisture. This reactivity, particularly with the chlorosulfonyl group, can lead to the release of corrosive and toxic gases, including hydrogen chloride and sulfur oxides. Therefore, understanding its chemical properties is the first step toward safe handling and disposal.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Water-Reactive: Reacts with water, including moisture in the air, to liberate toxic and corrosive gases.[2] This exothermic reaction can cause splattering.
-
Respiratory Irritant: Inhalation of dust or fumes can cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a comprehensive suite of personal protective equipment is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[3][4] | Protects against splashes of the chemical or its reaction products. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] | Prevents skin contact and chemical burns. |
| Body Protection | A chemical-resistant lab coat or apron.[4] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling large quantities or if there is a risk of aerosol formation.[3] | Prevents inhalation of irritating dust and fumes. |
Step-by-Step Disposal Protocol
The primary strategy for the safe disposal of this compound is controlled neutralization. This process converts the reactive chlorosulfonyl group and the acidic carboxylic acid group into more stable, less hazardous salts.
Small Quantities (e.g., residual amounts in containers)
-
Work in a Fume Hood: All steps of the disposal process must be conducted in a certified chemical fume hood to contain any released gases.[5]
-
Prepare a Neutralizing Solution: In a large beaker, prepare a cold, dilute solution of a weak base. A 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in water is recommended. An ice bath can be used to keep the solution cool.
-
Controlled Addition: Slowly and in small portions, add the this compound to the stirred neutralizing solution. Be prepared for some effervescence as carbon dioxide is released.
-
Monitor pH: After the addition is complete, continue stirring for at least one hour. Use pH paper or a calibrated pH meter to ensure the final solution is neutral (pH 6-8). If the solution is still acidic, add more of the basic solution until neutrality is achieved.
-
Final Disposal: The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Large Quantities or Contaminated Materials
For larger quantities of the chemical or materials contaminated with it (e.g., spill cleanup debris), a more robust disposal plan is necessary.
-
Containment: In a fume hood, place the material in a large, appropriate container (e.g., a high-density polyethylene bucket).
-
Initial Quenching (for pure compound): If dealing with the pure compound, slowly add a non-reactive, high-boiling point solvent such as toluene to create a slurry. This helps to moderate the reaction.
-
Neutralization: Slowly add a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, to the stirred slurry. The reaction will be exothermic, so the addition should be gradual to control the temperature. An ice bath is recommended.
-
Complete Neutralization: Continue to add the basic solution until the reaction ceases and the pH of the aqueous layer is neutral.
-
Waste Segregation: The resulting mixture will likely contain an organic layer and an aqueous layer. Separate the two layers.
-
Hazardous Waste Disposal: Both the aqueous and organic layers should be treated as hazardous waste. They should be placed in separate, clearly labeled, and sealed containers for collection by a certified hazardous waste disposal company. Do not mix with other waste streams.
Regulatory Considerations: RCRA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified based on its characteristics and origin.[2] this compound waste would likely be classified under the following codes:
-
D002 (Corrosive Waste): Due to its acidic nature and ability to cause severe corrosion.[2][6]
-
F-Listed Waste (from non-specific sources): As a halogenated organic compound, it may fall under codes such as F001 or F002 if it is a spent solvent waste.[7]
It is crucial to consult your institution's environmental health and safety (EHS) office for specific guidance on waste characterization and labeling requirements.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protective Equipment: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Containment: For a solid spill, carefully cover it with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Neutralization (for small spills): Once covered, slowly and carefully add a weak base like sodium bicarbonate to the absorbent material to neutralize the acid.
-
Collection and Disposal: Carefully scoop the mixture into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a mild detergent and water, followed by a final rinse with water. All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report the spill to your EHS office.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these protocols, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always remember that your institution's EHS office is a valuable resource for any questions or concerns regarding chemical safety and waste disposal.
References
-
Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
-
New Jersey Department of Health. (Date unavailable). Right to Know Hazardous Substance Fact Sheet: CHLOROSULPHONIC ACID. Retrieved from [Link]
-
Organic Syntheses. (1941). p-ACETAMINOBENZENESULFONYL CHLORIDE. Coll. Vol. 1, p. 8. Retrieved from [Link]
-
PubChem. (Date unavailable). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (Date unavailable). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (Date unavailable). Hazardous Waste Characteristics. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (2024, April 12). SOP: Water-Reactive Chemicals. Retrieved from [Link]
-
University of Wisconsin-Madison Biomedical Engineering. (Date unavailable). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Chemscape Safety Technologies. (2023, November 17). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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U.S. Environmental Protection Agency. (Date unavailable). RCRA Listed Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (Date unavailable). Hazardous Waste Listings. Retrieved from [Link]
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U.S. Environmental Protection Agency. (Date unavailable). RCRA Waste Code. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (Date unavailable). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Practice Greenhealth. (Date unavailable). Hazardous waste characterization. Retrieved from [Link]
-
Texas Woman's University. (Date unavailable). Water Reactive Chemicals SOP. Retrieved from [Link]
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Navigating the Synthesis Frontier: A Guide to the Safe Handling of 3,4-Dichloro-5-(chlorosulfonyl)benzoic Acid
For the vanguard of research and drug development, the precise and safe manipulation of novel chemical entities is paramount. This guide provides an in-depth operational framework for the handling of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid, a compound of interest for its potential applications in synthetic chemistry. As Senior Application Scientists, our commitment extends beyond supplying critical reagents; we aim to empower our partners with the knowledge to navigate the complexities of their work with the highest degree of safety and efficacy.
This document eschews a one-size-fits-all template, instead offering a holistic and scientifically grounded approach to the safe handling of this reactive compound. We will delve into the critical aspects of personal protective equipment (PPE), operational protocols, and disposal, all underpinned by a deep understanding of the chemical's inherent properties.
Understanding the Hazard Profile
The primary hazards associated with this class of compounds are significant and demand a rigorous approach to safety.[1] The GHS classifications for a closely related isomer include:
-
Acute Toxicity, Oral: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
The chlorosulfonyl group is highly susceptible to nucleophilic attack, particularly by water. This water-reactivity is a critical consideration in all aspects of handling. Contact with moisture will lead to the vigorous evolution of corrosive hydrogen chloride (HCl) gas and sulfuric acid, presenting a significant inhalation and contact hazard.[2]
Personal Protective Equipment: Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when working with this compound. The selection of appropriate PPE is not merely a checklist but a dynamic risk assessment based on the specific laboratory operation being performed.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields (minimum); a face shield is strongly recommended.[3][4] | Double-gloving is recommended. An inner nitrile glove can be worn under a heavier, chemical-resistant glove such as butyl rubber or neoprene.[5][6][7] | A flame-resistant lab coat, fully buttoned.[8] | If handled on an open bench (not recommended), a NIOSH-approved respirator with an acid gas cartridge is necessary. |
| Reaction Setup and Workup (in solution) | Chemical splash goggles and a face shield are mandatory.[3][4] | Chemical-resistant gloves (butyl rubber or neoprene recommended over nitrile for direct handling).[5][6][7] | A chemically impervious apron over a flame-resistant lab coat.[4] | All operations should be conducted within a certified chemical fume hood to control vapor and gas exposure.[2] |
| Transfer of Solutions | Chemical splash goggles.[3] | Chemical-resistant gloves.[5] | Flame-resistant lab coat.[8] | Work should be performed in a well-ventilated area, preferably a fume hood. |
Causality of PPE Choices:
-
Eye and Face Protection: The high risk of severe eye damage from both the solid material and the corrosive byproducts of hydrolysis necessitates robust protection beyond standard safety glasses.[1]
-
Hand Protection: While nitrile gloves offer some splash protection, their resistance to halogenated hydrocarbons and strong acids is poor.[7][9] Butyl rubber provides superior resistance to a wide range of corrosive chemicals.[5][6] Double gloving provides an additional layer of safety in case of a breach in the outer glove.
-
Body Protection: A flame-resistant lab coat is a baseline requirement. For larger scale operations or those with a higher splash potential, a chemically impervious apron provides an essential barrier to prevent skin contact.[4]
-
Respiratory Protection: The water-reactive nature of the sulfonyl chloride group, leading to the release of HCl gas, makes respiratory protection a critical consideration, especially when handling the solid outside of a fume hood.[2]
Operational Protocols: A Step-by-Step Guide to Safe Handling
A well-defined and rigorously followed operational plan is essential to minimize the risk of exposure and incidents.
Preparation and Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Detailed Steps:
-
Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood to contain any released vapors or dust.[2]
-
Inert Atmosphere: Due to its water reactivity, handling and reactions should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition to Solvents: When dissolving the solid, always add the compound slowly to the solvent. Never add solvent to the bulk solid, as this can lead to a rapid, exothermic reaction on the surface.
-
Temperature Control: Be aware that the reaction of the sulfonyl chloride with nucleophiles can be exothermic. Use an ice bath to moderate the reaction temperature as needed.
-
Quenching: When quenching a reaction containing this compound, do so slowly and cautiously with a suitable reagent, again, with appropriate temperature control.
Emergency Preparedness: Spill and Exposure Response
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response Plan
Caption: A clear, step-by-step spill response plan.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[10]
-
Assess the Situation: If the spill is large or you are not comfortable with the cleanup, contact your institution's emergency response team.
-
Containment: For a small, manageable spill, and only if you are trained and have the appropriate PPE, contain the spill by diking with an inert absorbent material like sand, clay, or vermiculite. DO NOT USE WATER or combustible materials. [11]
-
Neutralization: For sulfonyl chlorides, which are a type of acid chloride, cautiously cover the spill with sodium bicarbonate or soda ash to neutralize the acidic components.[11][12]
-
Collection: Once the spill has been absorbed, carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[13]
-
Decontamination: Clean the spill area with a cloth or sponge dampened with a suitable organic solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the safe handling of this compound. All waste containing this compound or its byproducts must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Unused compound and any contaminated materials (e.g., absorbent from spills, contaminated gloves) should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Reaction mixtures and solvent washes should be collected in a separate, clearly labeled hazardous waste container. Halogenated and non-halogenated waste streams should be segregated according to your institution's guidelines.
-
Neutralization: For residual amounts in glassware, a careful, slow quench with a dilute base (e.g., sodium bicarbonate solution) in an ice bath within a fume hood can be performed before final cleaning. The resulting aqueous solution should be collected as hazardous waste.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations can vary.[16][17]
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the advancement of scientific discovery.
References
-
Environmental Health and Safety, The University of Texas at Dallas. OSHA Glove Selection Chart. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
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The Ohio State University Chemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]
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Health Safety & Environment, University of Alberta. Dangerous Reactive Liquids & Solids. Retrieved from [Link]
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International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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National Center for Biotechnology Information. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. PubChem Compound Summary for CID 77336. Retrieved from [Link].
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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University of Houston. UH Guideline for Pyrophoric and Water-Reactive Chemicals. Retrieved from [Link]
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CP Lab Safety. Glove Compatibility. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. 3 - SAFETY DATA SHEET. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
